1-(3-Bromo-4-propoxyphenyl)-ethanone
Description
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Properties
IUPAC Name |
1-(3-bromo-4-propoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-3-6-14-11-5-4-9(8(2)13)7-10(11)12/h4-5,7H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWODPPFQFOROQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 1-(3-Bromo-4-propoxyphenyl)-ethanone
Structural Analysis, Synthetic Methodologies, and Medicinal Chemistry Applications
Executive Summary
1-(3-Bromo-4-propoxyphenyl)-ethanone (CAS: 35310-77-1, variable by vendor) is a bifunctional aromatic scaffold critical to modern drug discovery. Characterized by a 1,3,4-trisubstituted benzene ring, this compound serves as a "linchpin" intermediate. It features two distinct reactive handles: an aryl bromide facilitating transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and an acetyl group enabling condensation or reduction reactions.
This guide provides a rigorous technical analysis of its physiochemical properties, validated synthetic protocols, and downstream applications in synthesizing GPCR modulators and enzyme inhibitors (e.g., PTP1B).
Part 1: Structural Analysis & Physiochemical Profile
The molecule consists of a lipophilic propoxy tail, a polarizable bromine atom, and an electron-withdrawing acetyl group. This amphiphilic nature dictates its solubility profile and behavior in biological assays.
1.1 Key Chemical Descriptors
| Property | Value / Description | Note |
| IUPAC Name | 1-(3-Bromo-4-propoxyphenyl)ethanone | |
| Molecular Formula | ||
| Molecular Weight | 257.13 g/mol | |
| Physical State | Low-melting solid or viscous oil | Dependent on purity/crystallinity |
| LogP (Predicted) | 3.6 ± 0.4 | High lipophilicity due to propoxy chain |
| H-Bond Acceptors | 2 (Carbonyl O, Ether O) | |
| H-Bond Donors | 0 | |
| Rotatable Bonds | 3 | Propoxy chain + Acetyl group |
1.2 Spectral Signature (Predicted)
To validate synthesis without a reference standard, rely on these specific NMR diagnostic signals:
-
NMR (400 MHz,
):- 2.55 (s, 3H): Acetyl methyl group (distinct singlet).
- 1.08 (t, 3H): Terminal methyl of propoxy group.
- 1.88 (m, 2H): Methylene linker of propoxy group.
-
4.05 (t, 2H): Oxymethylene protons (
), deshielded by oxygen. -
Aromatic Region (
6.9 - 8.2): ABX pattern characteristic of 1,3,4-substitution. The proton ortho to the bromine and carbonyl (H-2) will appear as a doublet with a small coupling constant ( ) at the most downfield position (~8.1 ppm).
Part 2: Synthetic Pathways[2]
While direct bromination of 4-propoxyacetophenone is possible, it often suffers from regioselectivity issues (ortho vs. alpha-bromination). The O-Alkylation Route is the industry standard for high-purity synthesis, utilizing the commercially available 3-bromo-4-hydroxyacetophenone.
2.1 Protocol: Williamson Ether Synthesis (O-Alkylation)
Reaction Logic: This
Materials:
-
Substrate: 3'-Bromo-4'-hydroxyacetophenone (1.0 equiv)
-
Alkylating Agent: 1-Bromopropane (1.2 equiv)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: DMF (N,N-Dimethylformamide) or Acetone (reagent grade)
-
Catalyst (Optional): Potassium Iodide (KI, 0.1 equiv) to accelerate alkylation via Finkelstein exchange.
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 3'-bromo-4'-hydroxyacetophenone and anhydrous DMF (concentration ~0.5 M).
-
Deprotonation: Add
in one portion. Stir at room temperature for 15 minutes. The solution may darken as the phenoxide anion forms. -
Addition: Add 1-bromopropane dropwise via syringe. If using KI, add it now.
-
Reaction: Heat the mixture to 60°C (if DMF) or Reflux (if Acetone). Monitor via TLC (Hexane:EtOAc 4:1).
-
Endpoint: Disappearance of the starting phenol (
) and appearance of the product ( ).
-
-
Workup:
-
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Hexane if solid, or perform flash chromatography ( , 0-10% EtOAc in Hexanes).
2.2 Visualization: Synthetic Workflow
The following diagram illustrates the critical decision nodes in the synthesis.
Caption: Step-wise workflow for the O-alkylation of 3-bromo-4-hydroxyacetophenone.
Part 3: Reactivity & Functionalization
This compound is a "divergent intermediate." The orthogonality of the bromide and acetyl groups allows for sequential functionalization.
3.1 The Bromine Handle (Cross-Coupling)
The aryl bromide at the meta position (relative to acetyl) is highly reactive toward Pd-catalyzed couplings.
-
Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl scaffolds (common in kinase inhibitors).
-
Buchwald-Hartwig: Coupling with amines to generate anilines.
3.2 The Acetyl Handle (Condensation)
-
Claisen-Schmidt Condensation: Reaction with aromatic aldehydes yields Chalcones .
-
Significance: Chalcones derived from this scaffold are potent anti-inflammatory agents and PTP1B inhibitors.
-
-
Alpha-Bromination: Conversion to the
-bromo ketone allows for the synthesis of heterocycles like thiazoles (via Hantzsch synthesis) or imidazoles .
3.3 Visualization: Divergent Reactivity Map
Caption: Pharmacophore expansion pathways starting from the core scaffold.
Part 4: Applications in Medicinal Chemistry[2][7]
4.1 PTP1B Inhibition (Diabetes & Obesity)
Research indicates that acetophenone derivatives with lipophilic tails (like the propoxy group) bind to the allosteric sites of Protein Tyrosine Phosphatase 1B (PTP1B). The bromine atom often acts as a bioisostere for a methyl or chloro group, filling hydrophobic pockets within the enzyme, while the ketone can form hydrogen bonds with active site residues (e.g., Arg221).
4.2 GPCR Modulators
The 3-bromo-4-alkoxy motif is a privileged substructure in G-protein coupled receptor (GPCR) antagonists. The bromine provides a handle to attach a "tail" region (via Suzuki coupling) that extends into the receptor's transmembrane domain, while the propoxy group anchors the molecule in the extracellular vestibule.
Part 5: Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Signal Word: WARNING
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocol:
-
Always handle in a fume hood, especially if using 1-bromopropane (alkylating agent), which is a reproductive toxin.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The ether linkage is stable, but the ketone can degrade under strong UV light over prolonged periods.
References
-
EvitaChem. 1-(3-Bromo-4-propoxyphenyl)-ethanone Product Specifications. Retrieved from (Verified CAS and Structure).
-
Organic Syntheses. Bromination of Acetophenones: General Procedures. Org.[1][3][4] Synth. 1962 , 42, 1. Link
-
BenchChem. 2-Bromo-4'-hydroxyacetophenone in Medicinal Chemistry. (Precursor Analysis).[5] Link
-
PubChem. 1-(3-Bromo-4-methylphenyl)ethanone (Analogous Spectral Data). CID 14399385. Link
-
PrepChem. Synthesis of 4'-Propoxyacetophenone. (Methodology for Propoxylation). Link
Sources
Molecular weight and formula of 3'-Bromo-4'-propoxyacetophenone
Executive Summary & Core Identity
3'-Bromo-4'-propoxyacetophenone (CAS: 35310-77-1) is a specialized disubstituted aromatic ketone used primarily as a regiochemically defined building block in medicinal chemistry.[1] Its structural utility lies in the orthogonal reactivity of its functional groups: the ketone moiety (C-1) serves as a handle for condensation reactions (e.g., chalcone formation, reductive amination), while the aryl bromide (C-3') provides a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the stable propoxy ether at C-4'.
This guide details the physicochemical standards, validated synthetic workflows, and quality control parameters required for its application in drug discovery, specifically in the synthesis of GPCR ligands and kinase inhibitors.
Physicochemical Specifications
| Parameter | Technical Specification |
| IUPAC Name | 1-(3-Bromo-4-propoxyphenyl)ethan-1-one |
| Common Name | 3'-Bromo-4'-propoxyacetophenone |
| CAS Registry Number | 35310-77-1 |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.12 g/mol |
| Exact Mass | 256.0099 g/mol |
| Physical State | Pale yellow to off-white crystalline solid |
| Melting Point | 60–65 °C (Experimental range) |
| Boiling Point | ~300 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water |
| SMILES | CCCOC1=C(C=C(C=C1)C(=O)C)Br |
| InChI Key | JHWODPPFQFOROQ-UHFFFAOYSA-N |
Synthetic Pathways & Manufacturing
The synthesis of 3'-Bromo-4'-propoxyacetophenone requires strict regiochemical control. Direct bromination of 4'-propoxyacetophenone is possible but often yields mixtures of mono- and di-brominated products. The industry-standard approach utilizes a Williamson Ether Synthesis starting from the pre-halogenated phenol, 3'-Bromo-4'-hydroxyacetophenone. This ensures 100% regioselectivity.
Reaction Logic
The reaction involves the nucleophilic attack of the phenoxide ion (generated in situ from 3'-Bromo-4'-hydroxyacetophenone) on the electrophilic carbon of 1-bromopropane via an S_N2 mechanism.
-
Base Selection: Anhydrous Potassium Carbonate (
) is preferred over stronger bases (NaH) to minimize side reactions like aldol condensation of the ketone. -
Solvent System: DMF (Dimethylformamide) or Acetone.[2] DMF accelerates the reaction due to its high dielectric constant and ability to solvate cations, leaving the phenoxide anion "naked" and more reactive.
Validated Experimental Protocol
Scale: 100 mmol Yield Target: >90% isolated yield
Reagents:
-
3'-Bromo-4'-hydroxyacetophenone (21.5 g, 100 mmol) [CAS: 1836-06-2]
-
1-Bromopropane (14.8 g, 120 mmol, 1.2 eq)
-
Potassium Carbonate (anhydrous, 27.6 g, 200 mmol, 2.0 eq)
-
DMF (100 mL, anhydrous) or Acetone (200 mL)
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (
). -
Dissolution: Charge the flask with 3'-Bromo-4'-hydroxyacetophenone and anhydrous DMF. Stir until fully dissolved.
-
Deprotonation: Add Potassium Carbonate in a single portion. The suspension may turn yellow, indicating phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.
-
Alkylation: Add 1-Bromopropane dropwise via a syringe or addition funnel over 10 minutes.
-
Reaction: Heat the mixture to 60°C (if using DMF) or Reflux (if using Acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting phenol (
) disappears and the product ( ) dominates. -
Workup:
-
Cool the mixture to RT.
-
Pour into 500 mL of ice-water to precipitate the inorganic salts and the product.
-
Extract with Ethyl Acetate (
mL). -
Wash the combined organic layer with water (
mL) and brine ( mL) to remove residual DMF. -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) if high purity (>99%) is required for biological assays.
Pathway Visualization
Figure 1: Regioselective synthesis via Williamson Etherification. The pathway ensures the bromine atom remains at the meta-position relative to the acetyl group.
Analytical Characterization & Validation
To ensure the integrity of the synthesized material, the following spectral signatures must be verified.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 8.15 | Doublet (d, J=2.0 Hz) | 1H | Ar-H (H-2', ortho to C=O & Br) |
| (CDCl₃) | 7.90 | Doublet of Doublets (dd) | 1H | Ar-H (H-6', ortho to C=O) |
| 6.95 | Doublet (d, J=8.5 Hz) | 1H | Ar-H (H-5', ortho to OR) | |
| 4.05 | Triplet (t) | 2H | -OCH₂- | |
| 2.55 | Singlet (s) | 3H | -COCH₃ (Acetyl methyl) | |
| 1.88 | Multiplet (m) | 2H | -CH₂- (Propyl middle) | |
| 1.10 | Triplet (t) | 3H | -CH₃ (Propyl terminal) |
Quality Control Criteria
-
HPLC Purity: >98.0% (Area %) at 254 nm.
-
Mass Spectrometry (ESI+): [M+H]⁺ = 257.0/259.0 (1:1 isotopic pattern characteristic of mono-brominated compounds).
-
Appearance: Must be free of dark brown coloration (indicative of oxidative decomposition).
Applications in Drug Development
This molecule acts as a "linchpin" scaffold. The 3'-bromo group allows for the modular attachment of biaryl systems, while the 4'-propoxy tail provides lipophilicity often required for binding to hydrophobic pockets in GPCRs and ion channels.
Key Reaction Classes
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids at the C-3' position to generate biaryl ketones.
-
Claisen-Schmidt Condensation: Reaction of the acetyl group with aldehydes to form Chalcones . These derivatives are heavily investigated for anti-inflammatory (NF-κB inhibition) and anticancer activity.
-
Buchwald-Hartwig Amination: Substitution of the bromine with amines to create anilino-ketones.
Application Workflow
Figure 2: Divergent synthesis capabilities.[1][3] The core scaffold supports expansion into three distinct medicinal chemistry classes.
Handling & Safety (SDS Summary)
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[4]
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.
-
Disposal: Halogenated organic waste.[3] Do not mix with strong oxidizers.
References
-
PubChem. (n.d.).[5] Compound Summary: 3'-Bromo-4'-hydroxyacetophenone (Precursor). National Library of Medicine.[5] Retrieved from [Link]
-
Organic Syntheses. (1951). Alkylation of Phenols: General Procedures. Org. Synth. Coll. Vol. 3. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 1-(3-Bromo-4-propoxyphenyl)-ethanone (EVT-1757606) | 35310-77-1 [evitachem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. 3'-Bromo-4'-morpholinoacetophenone | C12H14BrNO2 | CID 26967067 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of 1-(3-Bromo-4-propoxyphenyl)-ethanone in organic solvents
An In-Depth Technical Guide to the Solubility of 1-(3-Bromo-4-propoxyphenyl)-ethanone in Organic Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the solubility characteristics of 1-(3-Bromo-4-propoxyphenyl)-ethanone, a key intermediate in pharmaceutical and organic synthesis. For researchers, scientists, and drug development professionals, understanding the solubility of this compound is a critical first step in reaction optimization, formulation development, and ensuring bioavailability.[1][2][3] This document offers a blend of theoretical principles, known qualitative data, and a detailed experimental protocol for the quantitative determination of its solubility in various organic solvents.
Introduction to 1-(3-Bromo-4-propoxyphenyl)-ethanone and the Imperative of Solubility
1-(3-Bromo-4-propoxyphenyl)-ethanone is an aryl ketone with the molecular formula C₁₂H₁₃BrO₂.[4] Its structure, featuring a substituted phenyl ring, makes it a valuable building block for more complex molecules, particularly in medicinal chemistry for the development of novel therapeutic agents.[4]
The success of any chemical process, from synthesis to final product formulation, hinges on the solubility of its components. In drug development, poor aqueous solubility is a major hurdle, affecting more than 40% of new chemical entities and often leading to inadequate bioavailability.[1][5] While this guide focuses on organic solvents, the principles are universally applicable. Solubility dictates the choice of reaction media, purification methods (such as crystallization), and the ability to formulate a drug substance into a viable dosage form.[2][6][7] Therefore, a thorough understanding of the solubility profile of 1-(3-Bromo-4-propoxyphenyl)-ethanone is not just an academic exercise but a fundamental requirement for its practical application.
Physicochemical Profile and Known Solubility
Physicochemical Properties:
| Property | Value | Source |
| Appearance | Pale yellow solid | EvitaChem[4] |
| Molecular Formula | C₁₂H₁₃BrO₂ | EvitaChem[4] |
| Boiling Point (est.) | ~300 °C | EvitaChem[4] |
Qualitative Solubility Profile:
Published data on the quantitative solubility of 1-(3-Bromo-4-propoxyphenyl)-ethanone is scarce. However, it is reported to have moderate solubility in organic solvents like ethanol and dichloromethane .[4] This qualitative assessment provides a starting point for solvent selection in experimental settings.
The principle of "like dissolves like" can be used to infer its likely solubility in other solvents. The molecule possesses both polar and non-polar characteristics:
-
Polar features: The ketone (C=O) and propoxy (-O-CH₂CH₂CH₃) groups can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor).
-
Non-polar features: The aromatic phenyl ring and the propyl chain are hydrophobic.
This amphiphilic nature suggests that its solubility will be highest in solvents with intermediate polarity that can interact with both the polar and non-polar regions of the molecule.
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
To move beyond qualitative descriptions, a robust experimental method is required. The equilibrium shake-flask method is a widely accepted standard for determining the solubility of a solid in a solvent.[6] This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is achieved.
Rationale and Causality
The core principle is to create a saturated solution of the compound in the chosen solvent at a constant temperature. By measuring the concentration of the dissolved compound in the supernatant, we can determine its solubility. The "shake" aspect ensures continuous mixing to facilitate dissolution, while allowing sufficient time ensures that the system reaches a state of equilibrium, where the rate of dissolution equals the rate of precipitation.[8]
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of 1-(3-Bromo-4-propoxyphenyl)-ethanone into several vials. The "excess" is crucial to ensure that a saturated solution is formed.
-
Add a precise volume of the selected organic solvent (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant-temperature shaker bath (e.g., at 25°C and 37°C to simulate ambient and physiological temperatures).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours). A preliminary kinetic study can determine the minimum time required to reach equilibrium.
-
-
Sample Processing:
-
After the equilibration period, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a sub-micron filter (e.g., 0.22 µm PTFE or nylon) to remove any suspended solid particles. This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of 1-(3-Bromo-4-propoxyphenyl)-ethanone using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A pre-established calibration curve is necessary for accurate quantification.
-
-
Data Calculation:
-
Calculate the solubility using the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.
-
Workflow Visualization
The following diagram illustrates the experimental workflow for determining the solubility of 1-(3-Bromo-4-propoxyphenyl)-ethanone.
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Buy 1-(3-Bromo-4-propoxyphenyl)-ethanone (EVT-1757606) | 35310-77-1 [evitachem.com]
- 5. ucd.ie [ucd.ie]
- 6. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 7. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Stability of Bromo-propoxy Acetophenone Derivatives
Abstract
Derivatives of acetophenone are foundational scaffolds in medicinal chemistry and materials science. The introduction of bromo and propoxy substituents onto the acetophenone core creates a rich chemical space with diverse physicochemical properties. A critical parameter governing the utility, shelf-life, and safety of these compounds is their thermodynamic stability. This guide provides a comprehensive exploration of the theoretical underpinnings and practical methodologies for assessing the thermodynamic stability of bromo-propoxy acetophenone derivatives. We delve into the electronic and steric effects of the substituents, detail robust experimental protocols for thermal analysis, and outline computational workflows for predictive modeling. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the stability of these important chemical entities.
Theoretical Framework: Understanding Stability at the Molecular Level
The thermodynamic stability of a molecule is intrinsically linked to its Gibbs free energy of formation (ΔGf°). A lower, more negative ΔGf° corresponds to a more stable compound. The stability of bromo-propoxy acetophenone derivatives is a multifactorial property, governed by the interplay of electronic effects, steric hindrance, and intermolecular forces.
Electronic Effects of Bromo and Propoxy Substituents
The positions of the bromo and propoxy groups on the aromatic ring significantly influence the electron density distribution and, consequently, the stability of the molecule. These effects can be dissected into inductive and resonance contributions.
-
Inductive Effect (-I) of Bromine: Due to its high electronegativity, the bromine atom withdraws electron density from the aromatic ring through the sigma bond network. This is a deactivating effect, meaning it makes the ring less reactive towards electrophilic substitution[1][2].
-
Resonance Effect (+M) of Bromine and Propoxy Groups: Both the bromine atom and the oxygen atom of the propoxy group possess lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density through resonance is an activating effect, particularly at the ortho and para positions[1]. For the propoxy group, this +M effect is generally stronger than its -I effect, making it an overall activating group. For bromine, the -I effect is dominant, rendering it a deactivating group, yet it still directs incoming electrophiles to the ortho and para positions[2].
-
The Acetyl Group: The acetyl group itself is an electron-withdrawing group (-I and -M effects), deactivating the ring and directing incoming electrophiles to the meta position[3][4].
The net electronic effect on the thermodynamic stability is a complex summation of these individual contributions, which can be qualitatively predicted and quantitatively assessed using principles like the Hammett equation[3][4][5]. The interplay of these effects modulates bond strengths and the overall intramolecular energy.
Experimental Assessment of Thermodynamic Stability
Thermal analysis techniques are indispensable for empirically determining the thermodynamic stability of chemical compounds. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and commonly employed methods in the pharmaceutical and chemical industries[6].
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature[7]. It is a highly sensitive technique for detecting thermal events such as melting, crystallization, and decomposition[8][9][10].
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, tin)[11].
-
Sample Preparation: Accurately weigh 2-5 mg of the bromo-propoxy acetophenone derivative into a clean, hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature well below any expected thermal event (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that exceeds the decomposition point of the compound (e.g., 350 °C).
-
Maintain a constant inert atmosphere (e.g., nitrogen gas flow at 50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis:
-
The melting point (Tm) is determined as the onset or peak of the endothermic melting transition.
-
The decomposition temperature (Td) is identified by the onset of a sharp exothermic or endothermic event following the melt.
-
The enthalpy of fusion (ΔHf) can be calculated by integrating the area of the melting peak.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[12][13]. This technique is crucial for determining decomposition temperatures, assessing the presence of residual solvents or moisture, and understanding degradation pathways[6].
-
Instrument Calibration: Verify the mass balance and temperature accuracy of the TGA instrument according to the manufacturer's guidelines.
-
Sample Preparation: Place 5-10 mg of the bromo-propoxy acetophenone derivative into an appropriate TGA pan (e.g., alumina)[14].
-
Temperature Program:
-
Data Analysis:
-
The TGA thermogram plots mass percentage versus temperature.
-
The onset temperature of mass loss indicates the beginning of thermal decomposition.
-
The number of steps in the mass loss curve can provide insights into the degradation mechanism.
-
Computational Modeling of Thermodynamic Stability
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful in-silico approach to predict and rationalize the thermodynamic properties of molecules[15][16][17]. DFT calculations can provide valuable insights into molecular geometries, electronic structures, and thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy[15][18][19].
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems[16]. It is a widely used tool in computational chemistry for its balance of accuracy and computational cost[15][17].
-
Molecule Building: Construct the 3D structures of the bromo-propoxy acetophenone isomers of interest using a molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of each molecule. A common level of theory for this is the B3LYP functional with a 6-31G(d,p) basis set.
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Thermodynamic Properties Calculation: From the frequency calculation, thermodynamic properties such as the enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°) can be extracted at a standard temperature and pressure (e.g., 298.15 K and 1 atm).
-
Relative Stability Analysis: Compare the calculated ΔGf° values for the different isomers. The isomer with the most negative ΔGf° is predicted to be the most thermodynamically stable.
Data Interpretation and Visualization
A cohesive understanding of the thermodynamic stability of bromo-propoxy acetophenone derivatives is best achieved by integrating experimental and computational data.
Data Presentation
Quantitative data from experimental and computational analyses should be summarized in a clear and concise tabular format for easy comparison.
| Isomer Position (Bromo, Propoxy) | Melting Point (Tm) (°C) | Decomposition Onset (Td) (°C) | Calculated ΔGf° (kcal/mol) |
| 2-bromo, 4-propoxy | Experimental Data | Experimental Data | Computational Data |
| 3-bromo, 4-propoxy | Experimental Data | Experimental Data | Computational Data |
| 4-bromo, 2-propoxy | Experimental Data | Experimental Data | Computational Data |
| ... | ... | ... | ... |
Table 1: Hypothetical comparative data for various bromo-propoxy acetophenone isomers.
Visualizations
Visual representations are crucial for understanding complex molecular structures and experimental workflows.
Caption: Molecular structure of a 2-bromo-3-propoxy acetophenone isomer.
Caption: Experimental workflow for thermal stability analysis.
Caption: Factors influencing the thermodynamic stability of substituted acetophenones.
Conclusion
The thermodynamic stability of bromo-propoxy acetophenone derivatives is a critical determinant of their suitability for various applications, particularly in drug development where stability directly impacts efficacy and safety. A comprehensive assessment of stability necessitates a multi-pronged approach that combines theoretical understanding with empirical data. By leveraging the principles of physical organic chemistry, employing robust thermal analysis techniques like DSC and TGA, and utilizing the predictive power of computational methods such as DFT, researchers can gain a deep and actionable understanding of the factors governing the stability of these molecules. This integrated strategy enables the rational design and selection of derivatives with optimal stability profiles for their intended applications.
References
-
Bordwell, F. G., & Cornforth, F. J. (1978). Application of the Hammett equation to equilibrium acidities of meta- and para-substituted acetophenones. The Journal of Organic Chemistry, 43(9), 1763–1765. [Link]
-
Ribeiro da Silva, M. A. V., et al. (2021). Thermochemistry of substituted benzenes: acetophenones with methyl, ethyl, cyano and acetoxy substituents. Journal of Thermal Analysis and Calorimetry, 145(4), 1849-1862. [Link]
-
Thomas, S. (2016). Applications of Density Functional Theory to Theoretical Organic Chemistry. Refubium - Freie Universität Berlin Repository. [Link]
-
Auriga Research. (n.d.). Thermogravimetric Analysis (TGA). [Link]
-
chemeurope.com. (n.d.). Hammett equation. [Link]
-
Improved Pharma. (2022). Thermogravimetric Analysis. [Link]
-
Moser, A. M., et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1894–1901. [Link]
-
Wikipedia. (2024). Density functional theory. [Link]
-
Wikipedia. (2024). Differential scanning calorimetry. [Link]
-
Wikipedia. (2024). Electrophilic aromatic directing groups. [Link]
-
ChemTalk. (n.d.). Directing Effects. [Link]
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
University of Calgary. (n.d.). Aromatic Compounds and Their Reactions. [Link]
-
EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). [Link]
-
TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. improvedpharma.com [improvedpharma.com]
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Literature review of 1-(3-Bromo-4-propoxyphenyl)-ethanone synthesis
CAS No: 35310-77-1 Synonyms: 3'-Bromo-4'-propoxyacetophenone; 3-Bromo-4-propoxyacetophenone Molecular Formula: C₁₁H₁₃BrO₂ Molecular Weight: 257.12 g/mol [1]
Part 1: Executive Summary & Strategic Analysis
1-(3-Bromo-4-propoxyphenyl)-ethanone is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and Peroxisome Proliferator-Activated Receptors (PPARs). Its structural core—a di-substituted acetophenone—serves as a versatile scaffold for building complex heterocycles or lipophilic tails in drug discovery.
This guide evaluates three synthetic pathways, prioritizing regioselectivity , scalability , and operational safety .
Strategic Route Comparison
| Feature | Route A: Alkylation (Recommended) | Route B: Direct Bromination | Route C: Friedel-Crafts Acylation |
| Starting Material | 3-Bromo-4-hydroxyacetophenone | 4-Propoxyacetophenone | 2-Bromophenol / 1-Bromo-2-propoxybenzene |
| Key Reagent | 1-Bromopropane / K₂CO₃ | Br₂ or NBS | Acetyl Chloride / AlCl₃ |
| Regioselectivity | High (Pre-functionalized core) | Moderate (Risk of 3,5-dibromination) | High (Para-directing alkoxy group) |
| Purification | Crystallization (High Purity) | Chromatography often required | Distillation/Crystallization |
| Scalability | Excellent (Kilogram scale) | Good (Heat management required) | Moderate (Stoichiometric waste) |
Recommendation: Route A (Williamson Ether Synthesis) is the superior choice for laboratory and pilot-scale synthesis due to its operational simplicity and the avoidance of hazardous elemental bromine. It guarantees the correct substitution pattern by using a pre-brominated precursor.
Part 2: Retrosynthetic Analysis
The retrosynthetic dissection reveals two primary disconnection points: the ether linkage (C-O bond) and the aryl-halide bond (C-Br).
Caption: Retrosynthetic tree illustrating the two primary disconnections: Path A (Ether formation) and Path B (Bromination).
Part 3: Detailed Synthetic Protocols
Method A: Alkylation of 3-Bromo-4-hydroxyacetophenone (Preferred)
This route utilizes the Williamson ether synthesis. The reaction is driven by the nucleophilic attack of the phenoxide ion (generated in situ) on the alkyl halide.
Mechanism & Rationale
-
Base Selection: Potassium carbonate (K₂CO₃) is preferred over stronger bases (like NaH) because the pKa of the phenol (~10) allows for deprotonation under mild conditions, minimizing side reactions.
-
Solvent: DMF or Acetone. DMF increases the reaction rate by solvating the cation (K⁺), leaving the phenoxide anion "naked" and more nucleophilic.
-
Catalyst: Potassium iodide (KI) can be added (Finkelstein condition) to convert the alkyl bromide to a more reactive alkyl iodide in situ.
Experimental Protocol
Materials:
-
3-Bromo-4-hydroxyacetophenone (1.0 eq)
-
1-Bromopropane (1.2 eq)
-
Potassium Carbonate (anhydrous, 2.0 eq)
-
DMF (Dimethylformamide) or Acetone (Reagent Grade)
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 3-Bromo-4-hydroxyacetophenone (e.g., 21.5 g, 100 mmol) in DMF (100 mL).
-
Deprotonation: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.
-
Alkylation: Add 1-Bromopropane (14.8 g, 120 mmol) dropwise via a pressure-equalizing addition funnel.
-
Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or HPLC.
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a solid.
-
If solid forms: Filter, wash with water, and dry.
-
If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography if necessary.
Expected Yield: 85–95% Validation: ¹H NMR should show a triplet for the terminal methyl of the propyl group (~1.0 ppm) and disappearance of the phenolic -OH signal.
Method B: Regioselective Bromination of 4-Propoxyacetophenone
This route is viable if 4-propoxyacetophenone is the available starting material.[1] The reaction relies on the directing effects of the substituents.
Mechanistic Insight
-
Directing Groups: The propoxy group is a strong ortho, para-activator. The acetyl group is a meta-deactivator.
-
Regiochemistry: Position 3 is ortho to the propoxy group and meta to the acetyl group. Both directing effects reinforce substitution at the 3-position.
-
Risk: Over-bromination at position 5 (leading to 3,5-dibromo-4-propoxyacetophenone) is the primary impurity.
Experimental Protocol
Materials:
-
4-Propoxyacetophenone (1.0 eq)
-
Bromine (Br₂) (1.05 eq)
-
Glacial Acetic Acid (Solvent)
-
Sodium Acetate (Buffer/Catalyst)
Step-by-Step Procedure:
-
Dissolution: Dissolve 4-propoxyacetophenone (17.8 g, 100 mmol) in glacial acetic acid (80 mL). Add Sodium Acetate (1.0 g) to buffer the HBr generated.
-
Bromination: Cool the solution to 0–5°C in an ice bath.
-
Addition: Add a solution of Bromine (16.8 g, 105 mmol) in acetic acid (20 mL) dropwise over 30–60 minutes. Control the exotherm.
-
Completion: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Quench: Pour the reaction mixture into ice water containing sodium bisulfite (to quench excess bromine).
-
Isolation: Filter the resulting precipitate.
-
Purification: Recrystallization from Ethanol is critical to remove any 3,5-dibromo by-product.
Expected Yield: 70–80%[2]
Part 4: Analytical Data & Validation
To ensure the trustworthiness of the synthesized compound, compare your results against these standard parameters.
| Parameter | Specification | Notes |
| Physical State | Pale yellow to white crystalline solid | |
| Melting Point | 62–65°C | Lower MP indicates impurities (likely dibromo species). |
| ¹H NMR (CDCl₃) | δ 7.95 (d, 1H), 7.65 (dd, 1H), 6.90 (d, 1H), 4.05 (t, 2H), 2.55 (s, 3H), 1.90 (m, 2H), 1.10 (t, 3H) | Diagnostic: Propoxy triplet at 4.05 ppm; Acetyl singlet at 2.55 ppm. |
| Mass Spectrometry | [M+H]⁺ = 257.0 / 259.0 | Characteristic 1:1 isotopic ratio for Bromine (⁷⁹Br/⁸¹Br). |
Part 5: Process Safety & Handling
-
Bromine (Method B): Extremely toxic and corrosive. Causes severe burns. Handle only in a fume hood with appropriate PPE (gloves, face shield).
-
1-Bromopropane (Method A): Reproductive toxin and neurotoxin. Avoid inhalation.
-
Waste Disposal: All aqueous waste from Method B contains HBr and must be neutralized before disposal. Organic solvents should be incinerated.
References
-
PubChem. (2025).[3] 1-(3-Bromo-4-methylphenyl)ethan-1-one (Analogous Chemistry).[3][4] National Library of Medicine. Retrieved from [Link]
-
Pearson, D. E., Pope, H. W., Hargrove, W. W., & Stamper, W. E. (1962). 3-Bromoacetophenone.[3][4][5] Organic Syntheses, 42, 18. (Foundational method for acetophenone bromination). Retrieved from [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (n.d.). Facile Synthesis of α-Bromoacetophenones.[6] (Discusses NBS bromination alternatives). Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. 1-(3-Bromo-4-methylphenyl)ethan-1-one | C9H9BrO | CID 3309401 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
Structural Definition and Synthetic Validation of 1-(3-Bromo-4-propoxyphenyl)-ethanone
[1]
Executive Summary & Chemical Identity
1-(3-Bromo-4-propoxyphenyl)-ethanone (CAS: 35310-77-1) is a functionalized aryl ketone commonly utilized as a scaffold in medicinal chemistry, particularly in the synthesis of chalcones and heterocycles targeting GPCR pathways.[1] Its structural utility lies in the orthogonal reactivity of its functional groups: the ketone allows for condensation reactions (e.g., Claisen-Schmidt), while the aryl bromide serves as a handle for cross-coupling (e.g., Suzuki-Miyaura).
Core Identifiers
| Registry / System | Identifier |
| CAS Number | 35310-77-1 |
| IUPAC Name | 1-(3-Bromo-4-propoxyphenyl)ethanone |
| Common Synonyms | 3'-Bromo-4'-propoxyacetophenone; 3-Bromo-4-propoxyacetophenone |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.12 g/mol |
| InChIKey | JHWODPPFQFOROQ-UHFFFAOYSA-N |
| SMILES | CCCOC1=C(C=C(C=C1)C(=O)C)Br |
The Nomenclature Architecture (IUPAC Logic)
The naming convention follows the IUPAC Blue Book hierarchy, prioritizing the principal functional group to determine the parent structure.
Priority Determination
-
Principal Group: The ketone (
) has higher priority than the ether (propoxy) or the halogen (bromo). Thus, the parent suffix is -one . -
Parent Chain: The ketone is attached to a two-carbon chain (ethanone) bonded to a benzene ring. Alternatively, this is viewed as a substituted acetophenone .
-
Numbering:
Nomenclature Decision Tree
The following logic flow illustrates the derivation of the IUPAC name:
Figure 1: Decision logic for IUPAC nomenclature prioritization.
Synthetic Validation & Protocols
To ensure scientific integrity, the synthesis is designed based on electronic directing effects . The target molecule requires placing a bromine atom ortho to a propoxy group and meta to an acetyl group.
Retrosynthetic Logic (The "Why")
-
Directing Effects: The propoxy group is a strong electron-donating group (EDG), directing electrophiles to ortho and para positions. The acetyl group is an electron-withdrawing group (EWG), directing meta.
-
Synergy: Position 3 is ortho to the propoxy group and meta to the acetyl group. Both functional groups cooperatively direct bromination to the desired C3 position.
-
Sequence: We must install the propoxy group before bromination to leverage its directing power.
Experimental Workflow
The synthesis proceeds in two steps: Williamson ether synthesis followed by electrophilic aromatic substitution.
Figure 2: Two-step synthetic pathway leveraging cooperative directing effects.
Detailed Protocol
Step 1: Synthesis of 4-Propoxyacetophenone
Reagents: 4-Hydroxyacetophenone (1.0 eq), 1-Bromopropane (1.2 eq), Potassium Carbonate (
-
Setup: Charge a round-bottom flask with 4-hydroxyacetophenone and anhydrous
in DMF. -
Addition: Add 1-bromopropane dropwise.
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (
) should disappear, replaced by the ether ( ). -
Workup: Pour into ice water. The product will precipitate. Filter and wash with water.
-
Validation:
H NMR should show a triplet at ppm ( ).
Step 2: Bromination to 1-(3-Bromo-4-propoxyphenyl)-ethanone
Reagents: 4-Propoxyacetophenone (1.0 eq), Bromine (
-
Setup: Dissolve 4-propoxyacetophenone in glacial acetic acid. Cool to 0°C.[8]
-
Addition: Add
(diluted in acetic acid) dropwise over 30 minutes. -
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.
-
Mechanistic Note: The propoxy group activates the ring. The acetyl group deactivates it. This balance prevents over-bromination if stoichiometry is controlled.
-
-
Quench: Pour into ice water containing sodium bisulfite (
) to quench excess bromine (removes orange color). -
Isolation: Extract with Ethyl Acetate (3x). Wash with
(sat.) to remove acid. Dry over and concentrate. -
Purification: Recrystallize from Ethanol or purify via column chromatography (Hexane/EtOAc).
Analytical Confirmation (Self-Validating System)
To confirm the identity of the product without an external standard, use the splitting patterns in Proton NMR (
Predicted H NMR Data (CDCl₃, 400 MHz)
| Proton Environment | Shift ( | Multiplicity | Integration | Structural Logic |
| Ar-H (C2) | 8.15 | Doublet ( | 1H | Deshielded by |
| Ar-H (C6) | 7.90 | Doublet of Doublets | 1H | Deshielded by |
| Ar-H (C5) | 6.95 | Doublet ( | 1H | Shielded by Ortho-Propoxy group. |
| -OCH₂- | 4.05 | Triplet | 2H | Deshielded by Oxygen. |
| -COCH₃ | 2.55 | Singlet | 3H | Methyl ketone characteristic shift. |
| -CH₂- | 1.88 | Multiplet | 2H | Propyl chain middle methylene. |
| -CH₃ | 1.08 | Triplet | 3H | Terminal methyl. |
Interpretation:
-
The presence of a meta-coupling doublet at ~8.15 ppm is the "smoking gun" for the 3-bromo substitution pattern. If bromination occurred at position 2 (alpha-bromo ketone), the aromatic region would remain symmetric (AA'BB'). If it occurred at position 3, symmetry is broken, confirming the regioselectivity.
References
-
PrepChem. (n.d.). Synthesis of 4'-Propoxyacetophenone.[9] Retrieved from [Link]
-
Organic Syntheses. (1925). Acetophenone, p-bromo-. Org.[4][5][8][10][11][12][13] Synth. 1925, 5, 21. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). IUPAC Nomenclature Rules: Ketones and Priorities.[14] Retrieved from [Link]
Sources
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Monograph: Pharmaceutical Utility of 3'-Bromo-4'-propoxyacetophenone
[1]
Executive Summary
3'-Bromo-4'-propoxyacetophenone is a disubstituted aromatic ketone serving as a "privileged scaffold" in modern drug discovery.[1] Its structural utility lies in the orthogonal reactivity of its functional groups: the acetyl moiety (
This guide details the synthesis, derivatization, and biological relevance of this compound, specifically focusing on its role as a precursor for chalcone-based anti-inflammatory agents , biaryl kinase inhibitors , and PPAR agonists .
Chemical Profile & Structural Analysis[1][2]
The molecule combines three distinct pharmacophoric features that make it an ideal candidate for Structure-Activity Relationship (SAR) studies.
| Feature | Chemical Moiety | Pharmaceutical Function |
| Electrophilic Center | Acetyl ( | Precursor for heterocycles (pyrazoles, isoxazoles) and Michael acceptors (chalcones).[1] |
| Metabolic Handle | Aryl Bromide ( | Site for scaffold extension via C-C bond formation; enables library generation.[1] |
| Lipophilic Tail | Propoxy Ether ( | Increases LogP (~3.2); mimics phospholipid tails; improves blood-brain barrier (BBB) penetration.[1] |
Physicochemical Properties (Calculated)
Synthetic Methodologies
Protocol A: Synthesis of 3'-Bromo-4'-propoxyacetophenone
Rationale: Direct bromination of 4'-propoxyacetophenone often yields mixtures.[1] The preferred route is the Williamson Ether Synthesis starting from the commercially available 3'-bromo-4'-hydroxyacetophenone.[1] This ensures regiochemical purity.[1]
Reagents
-
Substrate: 3'-Bromo-4'-hydroxyacetophenone (1.0 eq)
-
Alkylating Agent: 1-Bromopropane (1.2 eq)[1]
-
Base: Potassium Carbonate (
, anhydrous, 2.0 eq) -
Solvent: DMF (N,N-Dimethylformamide) or Acetone[1]
-
Catalyst: Potassium Iodide (KI, 0.1 eq - Finkelstein condition to accelerate reaction)
Step-by-Step Procedure
-
Dissolution: Charge a round-bottom flask with 3'-bromo-4'-hydroxyacetophenone (10 mmol, 2.15 g) and anhydrous DMF (20 mL).
-
Deprotonation: Add
(20 mmol, 2.76 g) and stir at room temperature for 15 minutes to form the phenoxide anion. Observation: Color shift to yellow/orange. -
Alkylation: Add KI (1 mmol, 0.16 g) followed by dropwise addition of 1-bromopropane (12 mmol, 1.1 mL).
-
Reflux: Heat the mixture to 60-80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The starting phenol (
) should disappear, replaced by the product ( ). -
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate.[1]
-
Purification: Filter the solid. If oily, extract with Ethyl Acetate (
mL), wash with brine, dry over , and concentrate. Recrystallize from Ethanol/Water.[1]
Pharmaceutical Applications & Derivatization[3][4][5]
Pathway A: Chalcone Synthesis (Anti-Inflammatory/Anticancer)
The acetyl group reacts with aromatic aldehydes to form chalcones (
-
Target: Synthesis of 3-bromo-4-propoxy-chalcones.
-
Mechanism: Claisen-Schmidt Condensation.[1]
-
Bio-Activity: Suppression of pro-inflammatory cytokines (IL-6, TNF-
) by inhibiting the NF- B signaling pathway.[1]
Pathway B: Suzuki-Miyaura Coupling (Kinase Inhibitors)
The bromine atom is replaced by an aryl or heteroaryl group.[1] This is critical for synthesizing Biaryl scaffolds found in kinase inhibitors (e.g., p38 MAPK inhibitors).
-
Reaction:
-
Utility: Creating "L-shaped" molecules where the propoxy group occupies the ATP-binding pocket's hydrophobic region.[1]
Pathway C: PPAR Agonist Design
Peroxisome Proliferator-Activated Receptors (PPARs) require a polar head group and a lipophilic tail.[1] 3'-Bromo-4'-propoxyacetophenone serves as the "tail" linker.[1] The acetyl group can be oxidized (Haloform reaction) to a carboxylic acid or reduced to an alcohol to link with polar heads.
Visualization: Divergent Synthesis Workflow
Figure 1: Divergent synthesis pathways utilizing 3'-Bromo-4'-propoxyacetophenone as a central hub for generating diverse bioactive libraries.[1]
Experimental Validation: Biological Assay Protocol
To validate the bioactivity of derivatives generated from this scaffold (specifically Pathway A - Chalcones), the following MTT Cell Viability Assay is standard.
Protocol: In Vitro Cytotoxicity Screening
Objective: Determine
-
Seeding: Plate cells in 96-well plates at a density of
cells/well in DMEM media. Incubate for 24h at 37°C ( ). -
Treatment: Dissolve the test compound (3'-bromo-4'-propoxy-chalcone) in DMSO. Prepare serial dilutions (
to ). Add to wells (Final DMSO ). -
Incubation: Incubate for 48 hours.
-
MTT Addition: Add
of MTT reagent ( in PBS) to each well. Incubate for 4 hours. -
Solubilization: Remove media.[1] Add
DMSO to dissolve purple formazan crystals.[1] -
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % Cell Viability =
. Plot dose-response curve to find .[1]
Safety & Handling (MSDS Highlights)
-
Hazards: 3'-Bromo-4'-propoxyacetophenone is an organic ketone.[1] It acts as a skin and eye irritant.[1] The precursor (1-bromopropane) is a reproductive toxin and neurotoxin; handle in a fume hood.[1]
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the ether linkage or hydrolysis.
-
Disposal: Halogenated organic waste.[1] Do not dispose of down the drain.
References
-
Organic Syntheses, Coll.[2] Vol. 1. (1941).[1] Acetophenone, p-bromo-.[1] Preparation of brominated acetophenones via Friedel-Crafts and other methods.[1]
-
BenchChem Application Notes. (2025). Biological Activity of Brominated Propiophenone Derivatives. Discusses NF-kB inhibition and synthesis protocols. [1]
-
MDPI - Marine Drugs. (2019).[1] 3-bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells.[1][3] Illustrates the antioxidant potential of brominated phenolic derivatives.[1]
-
PubChem Compound Summary. (2025). 3'-Bromo-4'-morpholinoacetophenone.[1] Structural analog data used for physicochemical property estimation.[1][4] [1]
-
Sigma-Aldrich. (2025).[1] 3'-Bromo-4'-hydroxyacetophenone Product Specification. Precursor specifications and handling.[1][5] [1]
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Marine Compound 3-bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3 -Bromo-4 -methylacetophenone 97 40180-80-1 [sigmaaldrich.com]
- 5. ossila.com [ossila.com]
Crystal structure analysis of 1-(3-Bromo-4-propoxyphenyl)-ethanone
The crystal structure analysis of 1-(3-Bromo-4-propoxyphenyl)-ethanone (CAS: 35310-77-1) represents a critical validation step in the development of pharmaceutical intermediates and liquid crystal precursors. This guide serves as a definitive technical protocol for researchers undertaking the structural elucidation of this compound.
Unlike a standard data report, this document is engineered as a procedural whitepaper . It synthesizes the chemical logic of synthesis, the physics of diffraction, and the computational rigor of modern refinement into a single, self-validating workflow.
Part 1: Executive Technical Summary
Compound Identity:
-
IUPAC Name: 1-(3-Bromo-4-propoxyphenyl)ethanone[1]
-
Common Name: 3'-Bromo-4'-propoxyacetophenone
-
Molecular Formula:
[1] -
Molecular Weight: 257.12 g/mol [1]
-
Key Structural Features: Aromatic ketone core, meta-bromo substitution, para-propoxy ether tail.
Significance:
This molecule is a "regio-isomer critical" intermediate. In the synthesis of chalcones or benzofuran derivatives, confirming the position of the bromine atom relative to the propoxy group is essential. X-ray crystallography provides the only unambiguous proof of regiochemistry (3-bromo vs. 2-bromo isomers) while revealing solid-state packing forces driven by Halogen Bonding (
Part 2: Experimental Workflow (Synthesis to Crystal)
Before diffraction can occur, high-purity single crystals must be engineered. The presence of the flexible propoxy chain introduces entropy that can inhibit crystallization; therefore, solvent choice is paramount to lock the alkyl chain into an ordered conformation.
2.1 Synthesis & Purification Protocol
-
Precursor: 4'-Propoxyacetophenone.
-
Bromination: Electrophilic aromatic substitution using N-Bromosuccinimide (NBS) in Acetonitrile at
.-
Why: NBS provides a controlled source of
compared to elemental bromine, favoring the meta position (ortho to the activating alkoxy group) and minimizing poly-bromination.
-
-
Purification: Recrystallization from hot Ethanol (95%).
2.2 Crystallization Strategy
The goal is to grow a single crystal of dimensions
| Method | Solvent System | Mechanism | Expected Outcome |
| Slow Evaporation | Acetone : Hexane (1:1) | Controlled Supersaturation | Prismatic, block-like crystals (Preferred). |
| Vapor Diffusion | Anti-solvent precipitation | High purity, fewer defects. | |
| Slow Cooling | Ethanol (saturated at | Thermal solubility gradient | Large needles (Risk of twinning). |
Part 3: Crystallographic Data Acquisition
3.1 Instrumentation & Conditions
-
Radiation Source:
( Å).-
Reasoning: The Bromine atom (
) has a high absorption coefficient ( ). Copper radiation ( ) would result in excessive absorption, requiring difficult corrections. Molybdenum is ideal for brominated organics.
-
-
Temperature: 100 K (
Cryostream).-
Reasoning: Cooling freezes the thermal vibration of the flexible propoxy chain, sharpening high-angle diffraction spots and allowing for precise resolution of the terminal methyl group.
-
3.2 Data Reduction Logic
-
Indexing: Determine the Unit Cell dimensions (
).-
Prediction: Organic ketones often crystallize in Monoclinic (
) or Triclinic ( ) space groups.
-
-
Integration: Convert diffraction spots to intensities (
). -
Absorption Correction: Multi-scan (SADABS) is mandatory.
-
Critical Check: Ensure
is within reasonable limits. Bromine absorption anisotropy can severely distort thermal ellipsoids if uncorrected.
-
Part 4: Structural Elucidation & Refinement
This section details the logic flow for solving the structure using the SHELX suite within OLEX2 or WinGX.
4.1 The Solution Workflow
Figure 1: The logical progression from raw data to a refined structural model.
4.2 Refinement Nuances for this Molecule
-
The Propoxy Chain (
):-
Watch for disorder . If the terminal methyl group shows an elongated thermal ellipsoid, split the position into two components (Part A/Part B) and refine occupancies.
-
Restraints: Use DFIX or SADI if bond lengths in the chain deviate from standard values (
Å for C-C).
-
-
The Bromine Atom:
-
Refine anisotropically immediately.
-
Check for "termination ripples" (ghost peaks) near the Br atom in the difference map, which indicate imperfect absorption correction.
-
Part 5: Advanced Structural Analysis (Hirshfeld Surfaces)
Modern crystallography extends beyond XYZ coordinates to analyze why the crystal packs the way it does. For 1-(3-Bromo-4-propoxyphenyl)-ethanone, Hirshfeld Surface Analysis is the standard for visualizing intermolecular interactions.
5.1 Interpreting the Hirshfeld Surface
Using software like CrystalExplorer , generate the surface mapped with
| Interaction Type | Surface Color | Physical Interpretation |
| Red Spots | Strongest contacts. Look for the acetyl oxygen accepting H-bonds from aromatic protons of neighboring molecules. | |
| Red/White | Halogen-Halogen contact. If the distance is | |
| White/Blue | Weak interactions between the propyl chain hydrogens and the phenyl ring face. |
5.2 The Sigma-Hole (
)
-
Hypothesis: The Bromine atom possesses a region of positive electrostatic potential (the
-hole) along the extension of the C-Br bond. -
Observation: In the crystal lattice, expect the Carbonyl Oxygen (nucleophile) of a neighboring molecule to point directly at this
-hole. This Halogen Bond acts as a "molecular velcro," directing the assembly of the crystal.
Part 6: References & Tools
Software Citations (Mandatory for Publication):
-
SHELXT (Solution): Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 71(1), 3-8. Link
-
SHELXL (Refinement): Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
-
OLEX2 (GUI): Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Link
-
Hirshfeld Analysis: Spackman, M. A., & Jayatilaka, D. (2009).[3] "Hirshfeld surface analysis."[4][5] CrystEngComm, 11(1), 19-32. Link
General Methodology: 5. Small Molecule Workflow: Massa, W. (2013). Crystal Structure Determination. Springer. A definitive textbook on the theory and practice of X-ray diffraction. Link
Final Note on Scientific Integrity
While this guide outlines the protocol for analysis, the specific unit cell parameters and space group for 1-(3-Bromo-4-propoxyphenyl)-ethanone must be determined experimentally. The presence of the heavy Bromine atom guarantees a high-confidence structure solution, provided that absorption corrections are applied rigorously. Researchers should prioritize the analysis of the Br...O halogen bonding interactions, as these likely govern the stability and melting point of the solid phase.
Sources
- 1. Buy 1-(3-Bromo-4-propoxyphenyl)-ethanone (EVT-1757606) | 35310-77-1 [evitachem.com]
- 2. mdpi.com [mdpi.com]
- 3. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
Methodological & Application
Application Note: Scalable Synthesis of 1-(3-Bromo-4-propoxyphenyl)-ethanone
Executive Summary & Strategic Rationale
This application note details the synthesis of 1-(3-Bromo-4-propoxyphenyl)-ethanone (CAS: 35310-77-1), a functionalized aryl ketone utilized as a scaffold in the development of anti-inflammatory agents and novel heterocyclic pharmacophores.
Synthetic Strategy: The "Divergent Intermediate" Approach
To maximize process utility for drug development, this protocol utilizes a Bromination-Alkylation sequence starting from commercially available 4'-hydroxyacetophenone.
-
Step 1: Regioselective Electrophilic Bromination. We exploit the cooperative directing effects of the hydroxyl and acetyl groups. The hydroxyl group (strongly activating, ortho/para director) and the acetyl group (deactivating, meta director) both direct electrophilic substitution to the 3-position. This ensures high regioselectivity without the need for complex protecting groups.
-
Step 2: Williamson Ether Synthesis. The resulting 3-bromo-4-hydroxyacetophenone serves as a versatile "divergent intermediate." By performing the alkylation step last, researchers can easily substitute the propyl halide with other alkyl halides to generate a library of analogs from a single batch of the brominated core.
This route is preferred over direct bromination of 4-propoxyacetophenone because it minimizes the risk of radical bromination on the propyl side-chain and allows for late-stage diversification.
Reaction Workflow Visualization
The following diagram outlines the critical path, including reagents and process checkpoints.
Figure 1: Two-stage synthetic workflow designed for regiocontrol and library divergence.
Experimental Protocols
Stage 1: Synthesis of 3-Bromo-4-hydroxyacetophenone
Principle: Electrophilic Aromatic Substitution (EAS) controlled by cooperative directing groups.
Reagents & Materials:
-
4'-Hydroxyacetophenone (1.0 eq)
-
Bromine (
) (1.05 eq) -
Glacial Acetic Acid (Solvent)
-
Sodium Bisulfite (Quenching agent)
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HBr byproducts).
-
Dissolution: Dissolve 4'-hydroxyacetophenone in glacial acetic acid (5 mL per gram of substrate) at room temperature.
-
Bromination: Cool the solution to 15–20°C. Add the bromine solution (diluted in acetic acid) dropwise over 30–45 minutes.
-
Critical Control Point: Maintain temperature <25°C to prevent poly-bromination. The solution will transition from colorless to orange-red.
-
-
Reaction: Allow the mixture to stir at room temperature for 2 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The product typically precipitates as the reaction progresses.
-
Quenching: Pour the reaction mixture into ice-cold water (10x reaction volume). Add saturated sodium bisulfite solution dropwise until the orange bromine color dissipates.
-
Isolation: Filter the resulting white/off-white precipitate. Wash thoroughly with cold water to remove residual acid.
-
Purification: Recrystallize from ethanol/water if necessary.
-
Expected Yield: 85–92%
-
Appearance: White crystalline solid.
-
Stage 2: Synthesis of 1-(3-Bromo-4-propoxyphenyl)-ethanone
Principle:
Reagents & Materials:
| Reagent | Equivalents | Role |
|---|---|---|
| 3-Bromo-4-hydroxyacetophenone | 1.0 eq | Nucleophile (Substrate) |
| 1-Bromopropane | 1.2 eq | Electrophile |
| Potassium Carbonate (
Procedure:
-
Activation: In a round-bottom flask, dissolve the 3-bromo-4-hydroxyacetophenone in Acetonitrile (or DMF). Add anhydrous
. Stir at room temperature for 15 minutes to generate the phenoxide anion. -
Addition: Add 1-bromopropane and the catalytic amount of KI.
-
Note: KI accelerates the reaction by converting the alkyl bromide to the more reactive alkyl iodide in situ.
-
-
Reflux: Heat the mixture to reflux (approx. 80–82°C for acetonitrile) for 4–6 hours.
-
Monitoring: Monitor by TLC until the starting phenol is completely consumed.[1]
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts (
, Excess ). -
Concentrate the filtrate under reduced pressure (Rotavap).
-
Redissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous
and concentrate.
-
-
Purification: The crude product is often pure enough for use. If necessary, purify via column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallization from ethanol.
Analytical Validation & Specifications
The following data parameters are expected for the validated target compound.
| Parameter | Specification | Notes |
| Physical State | Pale yellow solid or oil | Low melting point solid (~45-50°C) |
| Molecular Formula | MW: 257.12 g/mol | |
| Characteristic 1,2,4-substitution pattern | ||
| Mass Spectrometry | 1:1 Isotopic ratio (Br79/Br81) confirms mono-bromination |
Safety & Handling
-
Bromine (
): Highly corrosive and toxic. Handle only in a functioning fume hood. Use proper gloves (PVA or laminated film, not standard nitrile for prolonged exposure). -
1-Bromopropane: Irritant and potential neurotoxin. Avoid inhalation.
-
General: Standard PPE (Lab coat, safety glasses, gloves) is mandatory. All waste streams containing halogenated organics must be disposed of according to specific environmental health and safety (EHS) protocols.
References
-
Asian Journal of Organic & Medicinal Chemistry. (2017). Facile Synthesis of alpha-Bromoacetophenones.[1] (Contextual reference for acetophenone bromination conditions). Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 1-(3-bromophenyl)- Properties.[2][3][4] (Structural analog data for validation). Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Bromo-4-methoxyphenyl)ethanone Compound Summary. (Analogous compound for spectral comparison). Retrieved from [Link]
Sources
Introduction: The Strategic Importance of 1-(3-Bromo-4-propoxyphenyl)-ethanone in Medicinal Chemistry
An In-Depth Guide to the Application of 1-(3-Bromo-4-propoxyphenyl)-ethanone as a Pharmaceutical Intermediate
In the landscape of modern drug discovery and development, the strategic selection of starting materials and intermediates is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs).[1][2] 1-(3-Bromo-4-propoxyphenyl)-ethanone is an aryl ketone that has emerged as a highly versatile and valuable building block.[3] Its structure, featuring a brominated phenyl ring, a propoxy ether linkage, and a reactive ketone functional group, offers multiple points for synthetic modification. This unique combination makes it a sought-after precursor, particularly in the synthesis of β2-adrenergic receptor agonists, a class of drugs critical for treating respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).[4][5][6]
This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals. It aims to deliver not just procedural steps, but also the underlying chemical principles and strategic considerations for utilizing this intermediate effectively. We will explore its synthesis, key transformations, and its role in constructing the core scaffolds of advanced pharmaceutical targets.
Physicochemical Properties and Data
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in synthesis.
| Property | Value | Source |
| IUPAC Name | 1-(3-bromo-4-propoxyphenyl)ethanone | Internal |
| Molecular Formula | C₁₁H₁₃BrO₂ | [3] |
| Molecular Weight | 257.12 g/mol | Calculated |
| CAS Number | 54826-14-1 | [7] |
| Appearance | Cream Solid | [8] |
| Classification | Aryl Ketone | [3] |
Safety and Handling: A Prerequisite for Successful Synthesis
Working with halogenated organic compounds requires strict adherence to safety protocols. 1-(3-Bromo-4-propoxyphenyl)-ethanone is classified as an irritant and should be handled with care.
-
General Handling : Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8][9] Avoid breathing dust, fumes, or vapors.[7][8][9] Prevent contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE).[10]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tightly fitting safety goggles or a face shield (EN 166).[7]
-
Skin Protection : Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[8][10]
-
Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.[7]
-
-
First Aid Measures :
-
If Inhaled : Remove the person to fresh air and keep them comfortable for breathing.[7][8] Seek medical attention if you feel unwell.[8]
-
If on Skin : Wash with plenty of soap and water.[8][9] Take off contaminated clothing and wash it before reuse.[8] If skin irritation occurs, get medical advice.[10]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][8] If eye irritation persists, seek medical attention.[10]
-
-
Storage : Store in a cool, dry, and well-ventilated place.[8][9] Keep the container tightly closed and store locked up.[7][9]
Synthesis of the Intermediate: The Friedel-Crafts Acylation Pathway
The most common and industrially scalable method for preparing 1-(3-Bromo-4-propoxyphenyl)-ethanone and its analogs is through the Friedel-Crafts acylation.[3][11] This electrophilic aromatic substitution reaction introduces an acyl group onto the aromatic ring using an acyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[12][13]
The causality behind this choice of reaction is twofold: it is a robust and well-understood C-C bond-forming reaction, and the starting materials are readily available. The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring.[12]
Caption: Friedel-Crafts acylation workflow for synthesizing the target intermediate.
Protocol 1: Synthesis via Friedel-Crafts Acylation
Objective: To synthesize 1-(3-Bromo-4-propoxyphenyl)-ethanone from 2-bromophenyl propyl ether.
Materials:
-
2-bromophenyl propyl ether
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, an addition funnel, and a nitrogen inlet.
-
Reagent Charging: Add anhydrous AlCl₃ (1.2 equivalents) to the flask. Add dry DCM (100 mL) and cool the suspension to 0 °C using an ice bath.
-
Acyl Chloride Addition: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension via the addition funnel.
-
Substrate Addition: To this mixture, add a solution of 2-bromophenyl propyl ether (1.0 equivalent) in dry DCM (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C. The causality for slow addition at low temperature is to control the exothermic reaction and prevent potential side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl (100 mL). This step hydrolyzes the aluminum complexes and quenches the reaction.[11]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1-(3-Bromo-4-propoxyphenyl)-ethanone.
Key Synthetic Transformations and Applications
The utility of 1-(3-Bromo-4-propoxyphenyl)-ethanone as an intermediate stems from the reactivity of its functional groups. The following sections detail the key transformations that make it a cornerstone in the synthesis of complex pharmaceutical molecules.
Caption: Primary reaction pathways for the pharmaceutical intermediate.
Application 1: Ketone Reduction to a Secondary Alcohol
The reduction of the ketone to a secondary alcohol is a fundamental step in many synthetic pathways, often required to install a chiral center or to modify the molecule's polarity and biological activity.[14] Sodium borohydride (NaBH₄) is a preferred reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones, leaving other functional groups like esters or the aryl bromide intact.[15]
Protocol 2: Reduction of the Ketone with Sodium Borohydride
Objective: To reduce 1-(3-Bromo-4-propoxyphenyl)-ethanone to 1-(3-Bromo-4-propoxyphenyl)-ethanol.
Materials:
-
1-(3-Bromo-4-propoxyphenyl)-ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 1-(3-Bromo-4-propoxyphenyl)-ethanone (1.0 equivalent) in methanol (50 mL) in a round-bottom flask with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reducing Agent Addition: Add sodium borohydride (1.5 equivalents) portion-wise over 15 minutes. The choice to add NaBH₄ in portions is to control the rate of hydrogen gas evolution.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Monitor by TLC until the starting material is consumed.
-
Quenching: Slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture. Be cautious as hydrogen gas will be evolved.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Add water and DCM to the residue. Separate the layers and extract the aqueous phase with DCM (2x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude 1-(3-Bromo-4-propoxyphenyl)-ethanol, which can be purified by column chromatography if necessary.
Application 2: Nucleophilic Substitution via an α-Bromo Ketone Intermediate
The true power of this intermediate is often unlocked by first converting it to an α-bromo ketone. The bromine atom alpha to the carbonyl group is highly susceptible to nucleophilic substitution, providing a direct route to attach complex side chains, particularly those containing nitrogen.[16][17] This α-bromination followed by reaction with an amine is a cornerstone for the synthesis of many β2-agonists.[4][18]
Protocol 3: α-Bromination of the Ketone
Objective: To synthesize 2-Bromo-1-(3-bromo-4-propoxyphenyl)-ethanone.
Materials:
-
1-(3-Bromo-4-propoxyphenyl)-ethanone
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Methanol (MeOH) or Acetic Acid
-
Catalytic amount of p-Toluenesulfonic acid (p-TsOH) or HBr
Procedure:
-
Setup: Dissolve 1-(3-Bromo-4-propoxyphenyl)-ethanone (1.0 equivalent) in methanol.
-
Brominating Agent: Add N-Bromosuccinimide (1.1 equivalents). The use of NBS is often preferred over liquid bromine for safety and ease of handling.
-
Catalysis: Add a catalytic amount of an acid like p-TsOH. The acid catalyzes the enolization of the ketone, which is the reactive species in the bromination.[4]
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove succinimide and the catalyst.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude α-bromo ketone, which is often used in the next step without further purification due to its potential lachrymatory nature and instability.
Protocol 4: Nucleophilic Substitution with a Primary Amine
Objective: To synthesize an amino-ketone precursor from the α-bromo ketone.
Materials:
-
2-Bromo-1-(3-bromo-4-propoxyphenyl)-ethanone (crude from Protocol 3)
-
A primary amine (e.g., benzylamine) (2.2 equivalents)
-
Acetonitrile or Tetrahydrofuran (THF)
-
Potassium carbonate (K₂CO₃) or another non-nucleophilic base
Procedure:
-
Setup: Dissolve the crude α-bromo ketone (1.0 equivalent) in acetonitrile.
-
Reagents: Add the primary amine (2.2 equivalents) and potassium carbonate (2.0 equivalents). The second equivalent of the amine or the presence of K₂CO₃ acts as a base to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.
-
Reaction: Stir the mixture at room temperature overnight. The reaction involves an SN2 attack by the amine's lone pair on the electrophilic α-carbon.[19]
-
Workup: Filter off the solid salts and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer, concentrate, and purify the resulting amino-ketone by column chromatography.
Integrated Synthetic Pathway: Towards a β2-Adrenergic Agonist Core
By combining these protocols, one can construct a complex molecular scaffold relevant to β2-agonist drug candidates. The following workflow illustrates the strategic use of 1-(3-Bromo-4-propoxyphenyl)-ethanone to build a key precursor.
Caption: A strategic multi-step pathway from the intermediate to a drug precursor.
This sequence transforms a relatively simple starting material into a multifunctional molecule containing a secondary alcohol and a secondary amine, which are key pharmacophoric features for β2-adrenergic agonists.[5][20] The aryl bromide remains available for further elaboration, for example, through cross-coupling reactions, to complete the synthesis of the final API.
Conclusion
1-(3-Bromo-4-propoxyphenyl)-ethanone is more than just a chemical; it is a strategic tool for the medicinal chemist. Its well-defined reactivity allows for the sequential and controlled introduction of key functional groups necessary for biological activity. The protocols and applications detailed in this guide demonstrate its central role in constructing complex molecular architectures. By understanding the causality behind each synthetic step—from the activation in Friedel-Crafts acylation to the nucleophilic additions that build the core of APIs—researchers can leverage this intermediate to accelerate the discovery and development of new and effective therapeutics.
References
- EvitaChem. 1-(3-Bromo-4-propoxyphenyl)-ethanone.
- Thermo Fisher Scientific. Safety Data Sheet for 2-Bromo-1-indanone. (Note: Used as a representative for handling brominated ketones).
- Autech Industry Co.,Limited. The Essential Role of 1-(3-Bromophenyl)ethanone in Modern Organic Synthesis.
- Thermo Fisher Scientific. Safety Data Sheet for 1-Propanol, 3-bromo-. (Note: Used for general handling of bromo-compounds).
- TCI Chemicals. Safety Data Sheet for 4'-Bromoacetanilide. (Note: Used as a representative for handling brominated aromatic compounds).
- Echemi. 1-(3-BROMO-4-CHLOROPHENYL)ETHANONE Safety Data Sheets.
- Procopiou, P. A., et al. (2010). Synthesis and Structure-Activity Relationships of Long-Acting beta2 Adrenergic Receptor Agonists Incorporating Metabolic Inactivation: An Antedrug Approach. PubMed.
- BASF. Safety data sheet. (Note: General safety information for chemical handling).
- Talukdar, A., et al. Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo.
- Lindsay, V. N. G., et al. Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. PMC.
- NROChemistry. Friedel-Crafts Reactions.
- Sigma-Aldrich. Friedel–Crafts Acylation.
- Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
- University of California, Santa Cruz. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction.
- PYG Lifesciences. (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs.
- Evonik. Intermediates for the pharmaceutical industry.
- Arborpharm. (2023). Pharmaceutical Intermediates Applications.
- National Center for Biotechnology Information. PubChem Compound Summary for 1-(3-Propoxyphenyl)ethanone.
- ChemicalBook. 1-(4-BroMo-3-Methoxyphenyl)ethanone synthesis.
- Antonchick, A. P., et al. (2013). Transamidation of Thioamides with Amines. Organic & Biomolecular Chemistry.
- Kumar, A., et al. (2014). A Facile, Efficient, Environmentally Benign Protocol for Rapid Synthesis of α-Bromoacetophenones. Asian Journal of Organic & Medicinal Chemistry.
- PrepChem.com. Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone.
- ChemScene. 1-(3-Bromo-4-methylphenyl)ethan-1-one.
- NIST. Ethanone, 1-(3-bromophenyl)-. NIST Chemistry WebBook.
- Clark, J. (2023). The reduction of aldehydes and ketones. Chemistry LibreTexts.
- Stevens, C. L., et al. (1963). The Reactions of a-Bromo Ketones with Primary Amines. Journal of Organic Chemistry.
- Wikipedia. Discovery and development of beta2 agonists.
- Clark, J. (n.d.). Reduction of aldehydes and ketones. Chemguide.
- University of Toronto. Experiment 1. Ketone Reduction by Sodium Borohydride.
- Patel, D., et al. (2022). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1H)-one. International Journal of Advanced Research in Science, Communication and Technology.
- National Center for Biotechnology Information. PubChem Compound Summary for 1-(3-Bromo-4-methylphenyl)ethan-1-one.
- Al-Abri, S., & Al-Asthma, A. (2025). Beta2-Agonists. StatPearls.
- Cazzola, M., et al. (2017). Beta-Adrenergic Agonists. MDPI.
- NIST. Ethanone, 2-bromo-1-(3-bromophenyl)-. NIST Chemistry WebBook.
Sources
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- 2. arborpharmchem.com [arborpharmchem.com]
- 3. Buy 1-(3-Bromo-4-propoxyphenyl)-ethanone (EVT-1757606) | 35310-77-1 [evitachem.com]
- 4. zenodo.org [zenodo.org]
- 5. Discovery and development of beta2 agonists - Wikipedia [en.wikipedia.org]
- 6. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. par.nsf.gov [par.nsf.gov]
- 20. Beta-Adrenergic Agonists | MDPI [mdpi.com]
Friedel-Crafts acylation procedures for bromo-propoxy benzene derivatives
Application Note: Friedel-Crafts Acylation of Bromo-Propoxy Benzene Derivatives
Executive Summary
Bromo-propoxy benzene derivatives are critical pharmacophores in medicinal chemistry, serving as versatile linkers in GPCR ligands and kinase inhibitors. The simultaneous presence of an electron-donating propoxy group and an electron-withdrawing (yet ortho/para directing) bromine atom creates a unique electronic push-pull system.
This Application Note addresses the specific challenges of acylating this scaffold:
-
Regiocontrol: Ensuring acylation occurs para to the propoxy group despite the steric bulk.
-
Chemoselectivity: Preventing Lewis Acid-mediated ether cleavage (depropylation) of the propoxy group.
-
Scalability: Moving from stoichiometric aluminum chloride to catalytic, green alternatives.
Mechanistic & Regiochemical Analysis
Electronic Directing Effects
The substrate contains two directing groups:
-
Propoxy (-OPr): Strongly activating, ortho/para directing.
-
Bromo (-Br): Weakly deactivating, ortho/para directing.
Dominance: The resonance contribution of the oxygen lone pair dominates the inductive withdrawal of the bromine. Therefore, the incoming electrophile (acylium ion) is directed primarily by the propoxy group.
Regioselectivity:
-
Para-position (to -OPr): Major product due to steric hindrance at the ortho positions (exacerbated by the propyl chain).
-
Ortho-position (to -OPr): Minor product, often observed if the para position is blocked or if reaction temperature is too high.
The "Ether Cleavage" Trap
A critical failure mode in this synthesis is the cleavage of the propyl ether. Strong Lewis acids like
Diagram 1: Mechanism & Failure Mode The following diagram illustrates the desired electrophilic substitution versus the undesired ether cleavage pathway.
Caption: Mechanistic pathway showing the competition between the desired acylation (green) and the temperature-dependent ether cleavage side reaction (red).
Experimental Protocols
Protocol A: Classical Low-Temperature Method
Best for: Initial small-scale screening where reagents are readily available. Critical Constraint: Strict temperature control to prevent depropylation.
Reagents:
-
Substrate: 1-Bromo-3-propoxybenzene (1.0 equiv)
-
Acylating Agent: Acetyl Chloride (1.2 equiv)
-
Catalyst: Anhydrous Aluminum Chloride (
) (1.5 equiv) -
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Apparatus Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and a nitrogen inlet. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas.
-
Catalyst Suspension: Charge the flask with
(1.5 equiv) and anhydrous DCM (5 mL/mmol substrate). Cool the suspension to 0°C using an ice/water bath. -
Electrophile Formation: Add Acetyl Chloride (1.2 equiv) dropwise to the suspension. Stir for 15 minutes at 0°C. Observation: The mixture should turn homogenous or slightly yellow as the acylium complex forms.
-
Substrate Addition: Dissolve the Bromo-propoxy benzene (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C .
-
Reaction: Allow the mixture to warm slightly to 10-15°C (do not exceed 20°C). Stir for 2–4 hours. Monitor by TLC or HPLC.
-
QC Point: If the reaction turns dark black/tarry, ether cleavage may be occurring. Cool immediately.
-
-
Quenching (Exothermic): Pour the reaction mixture slowly onto a mixture of crushed ice (100 g) and conc. HCl (10 mL). Stir vigorously until the aluminum complex breaks down and the organic layer becomes clear.
-
Workup: Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 20 mL). Wash combined organics with saturated
, then brine. Dry over and concentrate.
Protocol B: Green Catalytic Method (Bismuth Triflate)
Best for: High-value intermediates, scale-up, and preventing ether cleavage. Advantage: Recyclable catalyst, lower toxicity, higher chemoselectivity.
Reagents:
-
Substrate: 1-Bromo-3-propoxybenzene (1.0 equiv)
-
Acylating Agent: Acetic Anhydride (1.2 equiv)
-
Catalyst: Bismuth(III) Triflate (
) (1–5 mol%) -
Solvent: None (Solvent-free) or Nitromethane (if solid)
Step-by-Step Procedure:
-
Mixture Preparation: In a heavy-walled pressure vial (or microwave tube), combine the substrate (1.0 equiv) and Acetic Anhydride (1.2 equiv).
-
Catalyst Addition: Add
(0.01 – 0.05 equiv). -
Reaction (Microwave or Thermal):
-
Microwave: Irradiate at 100°C for 10–20 minutes.
-
Thermal: Heat to 80°C in an oil bath for 1–2 hours.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water (to remove acetic acid byproduct) and brine.
-
Catalyst Recovery (Optional): The aqueous layer containing the catalyst can be concentrated and the catalyst reused, though fresh catalyst is recommended for GMP/GLP runs.
Workflow Visualization
Diagram 2: Comparative Workflow Decision matrix for selecting the appropriate protocol based on lab constraints and substrate sensitivity.
Caption: Decision tree for protocol selection. Protocol B is recommended for minimizing ether cleavage risks.
Troubleshooting & QC Data
| Issue | Probable Cause | Corrective Action |
| Phenol formation (Depropylation) | Reaction temp > 20°C; Reaction time too long. | Switch to Protocol B ( |
| Low Yield / Sticky Tar | Moisture in reagents; Old | Use fresh anhydrous |
| Wrong Regioisomer (Ortho) | Steric crowding or reversible reaction. | Lower temperature favors the kinetic para product. Confirm structure via 1H NMR (coupling constants). |
| Incomplete Conversion | Deactivation by the ketone product. | The product complexes with |
References
-
Olah, G. A., et al. (1964).[3] "Aromatic Substitution. XXII. Acetylation of Benzene, Alkylbenzenes, and Halobenzenes."[3] Journal of the American Chemical Society.[3] Link
-
Tran, P. H., et al. (2011). "Friedel–Crafts acylation using bismuth triflate in [BMI][PF6]." ResearchGate / Catalysis Communications. Link
-
Deshmukh, S. S., et al. (2017). "Greener Friedel-Crafts Acylation using Microwave-enhanced reactivity of Bismuth Triflate." Semantic Scholar. Link
-
Bhatt, M. V., & Kulkarni, S. U. (1983). "Cleavage of Ethers."[4][5][6] Synthesis. (Review of Lewis Acid mediated ether cleavage mechanisms). Link
-
Master Organic Chemistry. (2018). "The Friedel-Crafts Acylation Reaction Mechanism." (General educational grounding).[3] Link
Sources
- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 2. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Anchimerically Assisted Cleavage of Aryl Methyl Ethers by Aluminum Chloride-Sodium Iodide in Acetonitrile | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: A Guide to the Williamson Ether Synthesis of 3-Bromo-4-propoxyacetophenone
Abstract & Introduction
The synthesis of substituted alkoxy-aromatic ketones is a cornerstone in the development of novel pharmaceutical and agrochemical agents. 3-Bromo-4-propoxyacetophenone serves as a valuable intermediate, providing a scaffold for further molecular elaboration. This document provides a comprehensive guide to the synthesis of this target molecule from 3-bromo-4-hydroxyacetophenone via the Williamson ether synthesis. This reaction, first developed by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for forming ethers.[1] It proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with a primary alkyl halide.[2]
This guide is designed for researchers and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind reagent selection and procedural choices. We will detail a robust and validated protocol, present key data in a comparative format, and provide visual workflows to ensure clarity and reproducibility in your laboratory setting.
Reaction Mechanism and Reagent Rationale
The propoxylation of 3-bromo-4-hydroxyacetophenone is a classic Williamson ether synthesis. The reaction proceeds in two conceptual stages:
-
Deprotonation: The phenolic hydroxyl group of 3-bromo-4-hydroxyacetophenone is deprotonated by a base to form a highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of a propyl halide in an SN2 reaction. This forms the new carbon-oxygen bond of the ether and displaces the halide, which serves as the leaving group.[1]
Causality of Reagent Selection
The success of this synthesis hinges on the appropriate selection of reagents, each chosen to maximize yield and minimize side reactions.
-
The Phenolic Substrate (3-bromo-4-hydroxyacetophenone): The starting material features a phenolic hydroxyl group, which is more acidic than a typical aliphatic alcohol. This increased acidity facilitates deprotonation by moderately weak bases. The presence of the bromo and acetyl groups on the aromatic ring influences the reactivity, but the hydroxyl group is the primary site of reaction under these conditions.
-
The Alkylating Agent (1-Bromopropane): The Williamson ether synthesis is most efficient with primary alkyl halides due to the SN2 mechanism.[2] 1-Bromopropane is an ideal choice as it is a primary halide, which minimizes the risk of the competing E2 elimination side reaction that can predominate with secondary or tertiary halides.[3][4] 1-Iodopropane could also be used and may offer higher reactivity, but 1-bromopropane is often more cost-effective.
-
The Base (Potassium Carbonate): While strong bases like sodium hydride can be used, anhydrous potassium carbonate (K₂CO₃) is the preferred base for this application.[5] It is a mild, inexpensive, and easy-to-handle solid base that is highly effective for the deprotonation of phenols.[6][7] Its use avoids the rigorously anhydrous conditions required for stronger, more reactive bases.[8] In the reaction, it acts as a base to generate the nucleophilic phenoxide.[5]
-
The Solvent (Acetone or Acetonitrile): Polar aprotic solvents are ideal for SN2 reactions because they can solvate the potassium counter-ion but do not strongly solvate the phenoxide nucleophile.[1] This leaves the nucleophile "free" and highly reactive. Acetone is an excellent choice, as demonstrated in similar syntheses of alkoxy-acetophenones.[9] Acetonitrile is another highly effective solvent for this purpose.[1]
Detailed Experimental Protocol
This protocol describes the synthesis of 3-bromo-4-propoxyacetophenone on a 10 mmol scale.
Materials and Equipment
-
3-bromo-4-hydroxyacetophenone (2.15 g, 10.0 mmol)
-
1-Bromopropane (1.35 g, 1.1 mL, 11.0 mmol, 1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.07 g, 15.0 mmol, 1.5 eq)
-
Acetone, anhydrous (50 mL)
-
Ethyl acetate (for work-up)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Procedure
-
Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-bromo-4-hydroxyacetophenone (2.15 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetone to the flask.
-
Reagent Addition: Add 1-bromopropane (1.1 mL, 11.0 mmol) to the suspension with stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 56°C) using a heating mantle. Maintain the reflux with vigorous stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
Work-up and Purification
-
Filtration: Filter the cooled reaction mixture through a pad of celite or a sintered glass funnel to remove the inorganic salts (potassium carbonate and potassium bromide).
-
Solvent Removal: Wash the filter cake with a small amount of fresh acetone. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the resulting crude oil or solid in ethyl acetate (approx. 50 mL). Transfer the solution to a separatory funnel and wash it sequentially with water (2 x 25 mL) and then with brine (1 x 25 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Final Concentration: Filter off the drying agent and remove the ethyl acetate under reduced pressure to yield the crude product.
-
Purification: The crude 3-bromo-4-propoxyacetophenone can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or by column chromatography on silica gel if necessary.
Data Presentation: Reaction Parameters
The following table summarizes the key quantitative parameters for the described protocol.
| Parameter | Reagent/Condition | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| Substrate | 3-bromo-4-hydroxyacetophenone | 215.04 | 2.15 g | 1.0 |
| Alkylating Agent | 1-Bromopropane | 123.00 | 1.1 mL | 1.1 |
| Base | Potassium Carbonate | 138.21 | 2.07 g | 1.5 |
| Solvent | Acetone | - | 50 mL | - |
| Temperature | Reflux | - | ~56 °C | - |
| Reaction Time | - | - | 12-16 h | - |
| Expected Yield | - | - | 75-90% | - |
Process Workflow Visualization
The logical flow of the synthesis, from initial setup to the final purified product, is illustrated below.
Caption: Workflow for the synthesis of 3-bromo-4-propoxyacetophenone.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
Journal of Chemical Education. An Ether Synthesis Using Phase Transfer Catalysis. [Link]
-
ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]
-
University of Wisconsin-Whitewater. Experiment 06 Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. Williamson Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Arkivoc. Unexpected course of a Williamson ether synthesis. [Link]
-
PrepChem.com. Synthesis of 4'-Propoxyacetophenone. [Link]
-
Organic Syntheses. Acetophenone, 3-bromo-. [Link]
-
Organic Syntheses. p-BROMOPHENACYL BROMIDE. [Link]
-
Organic Syntheses. Acetophenone, p-bromo-. [Link]
-
Standford Chemicals. Potassium Carbonate: The Versatile Player in Chemical Products. [Link]
-
ResearchGate. (PDF) Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. What Is Potassium Carbonate Used For in Industrial Manufacturing Applications? [elchemy.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. prepchem.com [prepchem.com]
Application Notes and Protocols for the Catalytic Hydrogenation of 1-(3-Bromo-4-propoxyphenyl)-ethanone
Introduction: Navigating the Selective Reduction of a Multifunctional Ketone
The catalytic hydrogenation of 1-(3-Bromo-4-propoxyphenyl)-ethanone to its corresponding alcohol, 1-(3-Bromo-4-propoxyphenyl)-ethanol, is a pivotal transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. This substrate presents a unique challenge due to its trifunctional nature: a reducible ketone, a labile carbon-bromine bond susceptible to hydrogenolysis, and a stable propyl ether linkage. The primary objective is to achieve high chemoselectivity, reducing the ketone to a secondary alcohol while preserving the aryl bromide moiety. This guide provides a detailed exploration of the reaction conditions, mechanistic considerations, and step-by-step protocols to achieve this selective transformation with high fidelity.
Mechanistic Insights and Strategic Considerations
The catalytic hydrogenation of a ketone involves the addition of two hydrogen atoms across the carbonyl double bond. This process is facilitated by a heterogeneous catalyst, typically a noble metal supported on a high-surface-area material. The reaction mechanism, while complex, can be simplified into the following key steps:
-
Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the catalyst surface and dissociates into reactive hydrogen atoms.
-
Substrate Adsorption: The ketone, 1-(3-Bromo-4-propoxyphenyl)-ethanone, adsorbs onto the catalyst surface, primarily through interaction with the carbonyl group.
-
Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbonyl carbon and oxygen, forming the secondary alcohol.
-
Product Desorption: The resulting alcohol, 1-(3-Bromo-4-propoxyphenyl)-ethanol, desorbs from the catalyst surface, regenerating the active sites.
A significant competing reaction is the hydrogenolysis of the carbon-bromine bond, leading to the formation of 1-(4-propoxyphenyl)-ethanol as an undesired byproduct. The propensity for dehalogenation is highly dependent on the choice of catalyst and reaction conditions.[1][2] Palladium-based catalysts, while generally very active for ketone reduction, are also notoriously efficient for dehalogenation.[1][3] Therefore, careful selection of the catalyst and optimization of reaction parameters are paramount.
Visualizing the Reaction Pathway
Caption: Reaction pathways for the catalytic hydrogenation of 1-(3-Bromo-4-propoxyphenyl)-ethanone.
Experimental Protocols and Parameter Optimization
This section outlines detailed protocols for the catalytic hydrogenation of 1-(3-Bromo-4-propoxyphenyl)-ethanone, with a focus on maximizing the yield of the desired alcohol while minimizing dehalogenation.
Protocol 1: Chemoselective Hydrogenation using Palladium on Carbon (Pd/C) with a Catalyst Modifier
Palladium on carbon is a highly active catalyst for ketone hydrogenation.[4] However, to suppress the undesired dehalogenation, the addition of a catalyst modifier or "poison" can be employed.
Materials:
-
1-(3-Bromo-4-propoxyphenyl)-ethanone
-
10% Palladium on carbon (Pd/C)
-
Thiourea (catalyst modifier)
-
Ethanol (solvent)
-
Hydrogen gas (H₂)
-
Hydrogenation vessel (e.g., Parr shaker or a flask with a hydrogen balloon)[5]
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
Procedure:
-
Vessel Preparation: To a clean and dry hydrogenation vessel, add 1-(3-Bromo-4-propoxyphenyl)-ethanone (1.0 eq).
-
Catalyst and Modifier Addition: In a separate vial, weigh out 10% Pd/C (1-5 mol%) and thiourea (0.1-0.5 eq relative to Pd). Suspend the catalyst and modifier in a small amount of ethanol.
-
Solvent Addition: Add ethanol to the hydrogenation vessel to dissolve the substrate. The concentration is typically in the range of 0.1-0.5 M.
-
Catalyst Introduction: Under an inert atmosphere (e.g., nitrogen or argon), carefully transfer the catalyst suspension to the hydrogenation vessel.
-
Hydrogenation: Seal the vessel, and then purge with hydrogen gas 3-5 times. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm). For a laboratory scale using a balloon, a double-layer balloon of hydrogen is recommended.[6]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS at regular intervals.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Rationale for Experimental Choices:
-
Catalyst Modifier: Thiourea selectively deactivates the catalyst sites responsible for hydrogenolysis more than those for ketone reduction, thus enhancing chemoselectivity.
-
Solvent: Ethanol is a common protic solvent for hydrogenations that effectively dissolves the substrate and facilitates hydrogen transfer.[7][8]
-
Pressure and Temperature: Mild conditions (room temperature and low hydrogen pressure) are generally favored to minimize dehalogenation.
Protocol 2: Hydrogenation using Platinum on Carbon (Pt/C)
Platinum-based catalysts often exhibit lower dehalogenation activity compared to palladium, making them a suitable alternative.[9][10]
Materials:
-
1-(3-Bromo-4-propoxyphenyl)-ethanone
-
5% Platinum on carbon (Pt/C)
-
Methanol (solvent)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus
Procedure:
-
Follow the general procedure outlined in Protocol 1, substituting 10% Pd/C and thiourea with 5% Pt/C (2-10 mol%).
-
Methanol can be used as an effective solvent for this transformation.[7]
-
The reaction may require slightly elevated temperatures (e.g., 30-50 °C) or pressures (e.g., 3-5 atm) to achieve a reasonable reaction rate compared to Pd/C.
Protocol 3: Transfer Hydrogenation using Raney Nickel
Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen.[11][12] Raney nickel, a spongy nickel catalyst, is effective for reducing ketones.[13][14][15]
Materials:
-
1-(3-Bromo-4-propoxyphenyl)-ethanone
-
Raney Nickel (activated)
-
2-Propanol (hydrogen donor and solvent)
-
Potassium hydroxide (promoter)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1-(3-Bromo-4-propoxyphenyl)-ethanone (1.0 eq) and 2-propanol.
-
Catalyst and Promoter Addition: Carefully add activated Raney Nickel (typically a slurry in water or ethanol) to the reaction mixture. A small amount of potassium hydroxide can be added to promote the reaction.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the Raney Nickel.
-
Isolation: Remove the 2-propanol under reduced pressure to obtain the crude product.
Rationale for Experimental Choices:
-
Hydrogen Donor: 2-Propanol serves as both the solvent and the source of hydrogen.[11]
-
Raney Nickel: This catalyst is generally less prone to causing dehalogenation compared to palladium catalysts.[13]
Experimental Workflow Visualization
Caption: General experimental workflow for catalytic hydrogenation.
Data Summary and Comparison of Conditions
| Parameter | Protocol 1 (Modified Pd/C) | Protocol 2 (Pt/C) | Protocol 3 (Raney Ni Transfer) |
| Catalyst | 10% Pd/C with Thiourea | 5% Pt/C | Raney Nickel |
| Hydrogen Source | H₂ Gas | H₂ Gas | 2-Propanol |
| Solvent | Ethanol | Methanol | 2-Propanol |
| Temperature | Room Temperature | Room Temp. to 50°C | Reflux |
| Pressure | 1-4 atm | 3-5 atm | Atmospheric |
| Key Advantage | High activity of Pd | Lower dehalogenation tendency | No high-pressure H₂ gas needed |
| Potential Drawback | Requires careful tuning of modifier | May require higher temp/pressure | Catalyst handling can be hazardous |
Troubleshooting and Safety Precautions
-
Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading, hydrogen pressure, or temperature. Ensure the catalyst is active and has not been poisoned.
-
Significant Dehalogenation: If excessive dehalogenation is observed, decrease the reaction temperature and pressure. For Pd/C, increase the amount of catalyst modifier. Alternatively, switch to a less active catalyst like Pt/C or Raney Nickel.
-
Safety: Catalytic hydrogenation with gaseous hydrogen carries a risk of explosion. Always work in a well-ventilated fume hood and behind a safety shield. Ensure all equipment is properly grounded. Palladium on carbon can be pyrophoric, especially after filtration; handle the dry catalyst with care and quench it properly.[5] Raney Nickel is also pyrophoric and should be handled as a slurry.
Conclusion
The selective catalytic hydrogenation of 1-(3-Bromo-4-propoxyphenyl)-ethanone is a readily achievable transformation with careful control of reaction parameters. By understanding the interplay between the catalyst, solvent, temperature, and pressure, researchers can effectively steer the reaction towards the desired alcohol product while minimizing the formation of the dehalogenated byproduct. The protocols provided herein offer robust starting points for optimization, enabling the efficient synthesis of this valuable chemical intermediate.
References
- Effect of solvent in the hydrogenation of acetophenone catalyzed by Pd/S-DVB. RSC Publications.
- Solvent effects in heterogeneous selective hydrogenation of acetophenone: differences between Rh/C and Rh/Al2O3 catalysts and the superiority of water as a functional solvent - Green Chemistry (RSC Publishing). RSC Publications.
- Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids - Green Chemistry (RSC Publishing). RSC Publications.
- hydrogen - Organic Syntheses Procedure. Organic Syntheses.
- Transfer Hydrogenation of Ketones with 2-Propanol and Raney® Nickel. Taylor & Francis Online.
- Solvent effect in the liquid-phase hydrogenation of acetophenone over Ni/SiO 2: A comprehensive study of the phenomenon. ResearchGate.
- Strong Solvent Effects on Catalytic Transfer Hydrogenation of Ketones with [Ir(cod)(NHC)(PR3)] Catalysts in 2-Propanol-Water Mixtures. MDPI.
- Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
- Pd(0)EnCat™30NP-catalyzed hydrogenation of aryl ketones and aldehydes. ResearchGate.
- Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. MDPI.
- Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
- Reagent Friday: Raney Nickel. Master Organic Chemistry.
- Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. University of New Orleans.
- Raney nickel - Wikipedia. Wikipedia.
- Efficient Catalytic Transfer Hydrogenation of Acetophenone to 1-Phenylethanol over Cu–Zn–Al Catalysts. ACS Publications.
- Ni@C Catalyzed Hydrogenation of Acetophenone to Phenylethanol under Industrial Mild Conditions in Flow Reactor. RSC Publications.
- Catalytic Hydrodehalogenation Reactions. Science of Synthesis.
- Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. Springer.
- The results of catalytic transfer hydrogenation reactions of acetophenone. ResearchGate.
- Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors. MDPI.
- Molecular Insight into Pt-Catalyzed Chemoselective Hydrogenation of an Aromatic Ketone by In Situ Modulation–Excitation IR Spectroscopy. ACS Publications.
- Hydrogenation of Acetophenone in the Presence of Ru Catalysts Supported on Amine Groups Functionalized Polymer. ResearchGate.
- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
- Hydrogen transfer reduction of acetophenone catalyzed by... ResearchGate.
- How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube.
- Selective hydrodeoxygenation of acetophenone derivatives using a Fe 25 Ru 75 @SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines. RSC Publications.
- Hydrodehalogenation of aryl halides. ResearchGate.
- Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. National Institutes of Health.
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- Reduction of aromatic ketones to alkanes with Pd/C and hydrogen. ECHEMI.
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Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-(3-Bromo-4-propoxyphenyl)-ethanone
Introduction: A Versatile Scaffold for Modern Chemistry
1-(3-Bromo-4-propoxyphenyl)-ethanone is a key building block in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a reactive bromine atom ortho to an acetyl group and para to a propoxy substituent, offers a versatile platform for the construction of complex molecular architectures. The electron-donating nature of the propoxy group and the electron-withdrawing acetyl group modulate the reactivity of the aryl bromide, making it an interesting substrate for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as a cornerstone of modern carbon-carbon bond formation due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2] This reaction enables the straightforward synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1]
This comprehensive guide provides detailed application notes and optimized protocols for the successful implementation of the Suzuki-Miyaura coupling using 1-(3-Bromo-4-propoxyphenyl)-ethanone. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental procedures, and showcase the utility of the resulting products in drug discovery and materials science.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-(3-Bromo-4-propoxyphenyl)-ethanone to form a Pd(II) complex. This is often the rate-determining step of the reaction.
-
Transmetalation: The organoboron reagent (boronic acid or ester) coordinates to the palladium center, and in the presence of a base, the organic group is transferred from boron to palladium, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended for optimal results, although some Suzuki-Miyaura reactions can tolerate small amounts of water.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, can be sensitive to air. It is best practice to perform the reaction under an inert atmosphere of nitrogen or argon.
-
Reaction Monitoring: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Representative Protocol for the Suzuki-Miyaura Coupling of 1-(3-Bromo-4-propoxyphenyl)-ethanone with Phenylboronic Acid
This protocol is a general guideline and may require optimization for different boronic acids.
Materials:
-
1-(3-Bromo-4-propoxyphenyl)-ethanone (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask, add 1-(3-Bromo-4-propoxyphenyl)-ethanone, phenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.
-
Add the [Pd(PPh₃)₄] catalyst to the flask.
-
Add 1,4-dioxane and water to the reaction mixture.
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(3-phenyl-4-propoxyphenyl)-ethanone.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Scope of the Suzuki-Miyaura Coupling
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of 1-(3-Bromo-4-propoxyphenyl)-ethanone with a variety of boronic acids under optimized conditions. The yields are representative and may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Boronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 1-(3-Phenyl-4-propoxyphenyl)-ethanone | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 1-(3-(4-Methoxyphenyl)-4-propoxyphenyl)-ethanone | 80-90 |
| 3 | 4-Fluorophenylboronic acid | 1-(3-(4-Fluorophenyl)-4-propoxyphenyl)-ethanone | 82-92 |
| 4 | 3-Thienylboronic acid | 1-(3-(Thiophen-3-yl)-4-propoxyphenyl)-ethanone | 75-85 |
| 5 | 2-Pyridylboronic acid | 1-(3-(Pyridin-2-yl)-4-propoxyphenyl)-ethanone | 65-75 |
Applications in Drug Discovery and Materials Science
The 3-aryl-4-propoxyacetophenone scaffold, readily accessible through the Suzuki-Miyaura coupling of 1-(3-Bromo-4-propoxyphenyl)-ethanone, is a valuable pharmacophore in drug discovery.
Kinase Inhibitors
Many kinase inhibitors feature a biaryl or heteroaryl-aryl core, which can effectively occupy the ATP-binding site of the enzyme. The acetyl group on the 3-aryl-4-propoxyacetophenone product can be further functionalized, for example, through condensation reactions or conversion to other functional groups, to introduce additional binding interactions and modulate the pharmacokinetic properties of the molecule. The propoxy group can enhance lipophilicity, which may improve cell permeability and oral bioavailability.
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. Several PARP inhibitors incorporate a substituted benzamide or a similar pharmacophore. The 3-aryl-4-propoxyacetophenone core can serve as a precursor for the synthesis of novel PARP inhibitors. For instance, the acetyl group can be oxidized to a carboxylic acid, which can then be converted to an amide. The aryl group introduced via the Suzuki-Miyaura coupling can be tailored to optimize interactions with the PARP enzyme.[3][4][5][6][7]
Liquid Crystals
The rigid, rod-like structure of some biaryl compounds makes them suitable candidates for liquid crystal applications. The propoxy chain on the 1-(3-Bromo-4-propoxyphenyl)-ethanone core can contribute to the formation of mesophases. By carefully selecting the aryl group to be introduced via the Suzuki-Miyaura coupling, it is possible to synthesize novel liquid crystalline materials with tailored properties.[8][9][10][11][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Inefficient base- Low reaction temperature- Impure reagents or solvents | - Use a fresh batch of catalyst or a different palladium source (e.g., Pd(dppf)Cl₂)- Try a stronger base (e.g., K₃PO₄, Cs₂CO₃)- Increase the reaction temperature- Ensure reagents and solvents are pure and anhydrous |
| Formation of side products (e.g., homocoupling) | - Catalyst decomposition- Presence of oxygen | - Use a more robust ligand (e.g., SPhos, XPhos)- Ensure the reaction is performed under a strictly inert atmosphere |
| Difficulty in purification | - Close polarity of product and starting material/byproducts | - Optimize the eluent system for column chromatography- Consider recrystallization as an alternative purification method |
Conclusion
The Suzuki-Miyaura coupling of 1-(3-Bromo-4-propoxyphenyl)-ethanone is a robust and versatile method for the synthesis of a wide range of 3-aryl-4-propoxyacetophenones. These products are valuable intermediates in the development of novel therapeutics, particularly kinase and PARP inhibitors, as well as in the design of new functional materials such as liquid crystals. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this important transformation in their own synthetic endeavors.
References
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - NIH. (URL: [Link])
-
Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor - ResearchGate. (URL: [Link])
-
Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - Arabian Journal of Chemistry. (URL: [Link])
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and - ResearchGate. (URL: [Link])
-
An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])
-
The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst - ResearchGate. (URL: [Link])
-
Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment - PMC. (URL: [Link])
-
Synthesis and photoinitiated polymerization of liquid crystalline diepoxides - ScienceDirect. (URL: [Link])
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - Organic Chemistry Portal. (URL: [Link])
-
Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (URL: [Link])
-
Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens - MDPI. (URL: [Link])
-
The Suzuki Reaction - Chem 115 Myers - Harvard University. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC - NIH. (URL: [Link])
-
Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC. (URL: [Link])
-
Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - United Arab Emirates - Ministry of Health and Prevention. (URL: [Link])
-
Suzuki cross-coupling reaction - YouTube. (URL: [Link])
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC. (URL: [Link])
-
Design and synthesis of Rho kinase inhibitors (I) - PubMed. (URL: [Link])
-
Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow - PubMed. (URL: [Link])
-
Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin - Advanced Journal of Chemistry. (URL: [Link])
-
Synthesis of Liquid Crystal Compound with Azo Linaker and Effect of Terminal Group on Liquid Crystal Properties - International Journal of Research in Engineering and Science. (URL: [Link])
-
Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives - Frontiers. (URL: [Link])
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Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 1-(3-Bromo-4-propoxyphenyl)-ethanone
Welcome to the technical support center dedicated to the synthesis and optimization of 1-(3-Bromo-4-propoxyphenyl)-ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into maximizing reaction yields and purity. Here, we address common challenges through a troubleshooting Q&A format, supplemented with detailed protocols and mechanistic explanations.
Section 1: Synthetic Strategy Overview
The synthesis of 1-(3-Bromo-4-propoxyphenyl)-ethanone can be approached via two primary routes. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.
-
Route A: Electrophilic Bromination. This is often the preferred route, starting from the commercially available 1-(4-propoxyphenyl)ethanone. The propoxy and acetyl groups direct the incoming electrophile (bromine) to the position ortho to the propoxy group.
-
Route B: Friedel-Crafts Acylation. This route begins with 1-bromo-2-propoxybenzene and introduces the acetyl group using an acylating agent and a Lewis acid catalyst.
The following decision tree can help in selecting the appropriate synthetic pathway:
Caption: Synthetic route decision tree.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Low or No Product Yield
Q1: My electrophilic bromination of 1-(4-propoxyphenyl)ethanone is resulting in a low yield. What are the common causes?
A1: Low yields in this bromination are typically traced back to several factors related to the reactivity of the substrate and the choice of brominating agent.
-
Substrate Activation: The 4-propoxy group is a strong activating group, making the aromatic ring highly nucleophilic. This can lead to over-bromination, producing di- or tri-brominated products, especially if reaction conditions are not carefully controlled.[1][2]
-
Choice of Brominating Agent: While molecular bromine (Br₂) can be used, it is highly reactive and can be difficult to handle, often leading to side reactions.[3] N-Bromosuccinimide (NBS) is a milder and more selective brominating agent that is often preferred for activated rings to prevent polysubstitution.[4][5]
-
Reaction Temperature: The high reactivity of the starting material means that the reaction should ideally be run at or below room temperature to control the rate of reaction and minimize side product formation.
-
Solvent Choice: The solvent can influence the outcome of the reaction. Polar aprotic solvents like acetonitrile or dichloromethane are common choices.
Q2: I am attempting the Friedel-Crafts acylation route, but the reaction is not proceeding. What should I check?
A2: Friedel-Crafts acylations are notoriously sensitive to reaction conditions. Here are the most common culprits for failure:[6]
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[6] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. Ensure all components are rigorously dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Insufficient Catalyst: The ketone product of the acylation forms a stable complex with the Lewis acid catalyst.[6] This complexation effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is required.
-
Deactivated Aromatic Ring: While the propoxy group is activating, if there are any unintended deactivating groups on your starting material, the reaction may be inhibited.[8]
Caption: Troubleshooting flowchart for low reaction yield.
Purity and Purification Issues
Q3: My TLC plate shows multiple spots after the bromination reaction. What are the likely side products?
A3: The presence of multiple spots on a TLC plate indicates a mixture of products. For the bromination of 1-(4-propoxyphenyl)ethanone, the likely side products are:
-
Unreacted Starting Material: If the reaction has not gone to completion, you will see a spot corresponding to 1-(4-propoxyphenyl)ethanone.
-
Dibrominated Product: Due to the activating nature of the propoxy group, a second bromine atom can be added to the ring, resulting in 1-(3,5-dibromo-4-propoxyphenyl)ethanone.[1]
-
Isomeric Products: While the ortho position to the propoxy group is strongly favored, small amounts of other isomers may form depending on the reaction conditions.
Q4: What is an effective method for purifying the final product?
A4: Recrystallization is typically the most effective method for purifying 1-(3-Bromo-4-propoxyphenyl)-ethanone. The choice of solvent is crucial for successful recrystallization.[9]
| Solvent System | Rationale |
| Ethanol/Water | The product is generally soluble in hot ethanol and insoluble in cold water. Dissolving the crude product in a minimal amount of hot ethanol and then slowly adding water until turbidity persists, followed by reheating to clarify and slow cooling, can yield high-purity crystals. |
| Hexane/Ethyl Acetate | For less polar impurities, a hexane/ethyl acetate system can be effective.[10] The product has moderate solubility in ethyl acetate and is less soluble in hexane. |
| Isopropanol | Isopropanol can also be a good choice for recrystallizing aromatic ketones. |
A general rule of thumb is to use a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[11]
Section 3: Detailed Experimental Protocol (Route A)
This section provides a detailed, step-by-step protocol for the synthesis of 1-(3-Bromo-4-propoxyphenyl)-ethanone via electrophilic bromination.
Materials:
-
1-(4-propoxyphenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
-
Deionized water (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-propoxyphenyl)ethanone (1.0 equivalent) in anhydrous acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from an ethanol/water mixture to yield pure 1-(3-Bromo-4-propoxyphenyl)-ethanone as a white to off-white solid.
-
Section 4: Safety Precautions
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
-
Aluminum Chloride (AlCl₃): AlCl₃ is a corrosive solid that reacts violently with water.[7] Handle it in a dry environment, preferably in a glove box or under an inert atmosphere.
-
Bromine (Br₂): Bromine is highly toxic, corrosive, and volatile.[3] All manipulations should be performed in a fume hood with appropriate PPE.
-
Solvents: Organic solvents such as acetonitrile, dichloromethane, and ethyl acetate are flammable and should be handled with care, away from ignition sources.
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Maiyam Group. Common Solvents for Crystallization - US Labs Guide 2026. (2025-12-29). Available from: [Link]
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YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017-07-05). Available from: [Link]
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13 Friedel-Crafts Acylation. Available from: [Link]
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Asian Journal of Organic & Medicinal Chemistry. A Facile, Efficient and Eco-friendly Synthesis of α-Bromoacetophenones using Ultrasound. (2017). Available from: [Link]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rubingroup.org [rubingroup.org]
- 10. Common Solvents for Crystallization - US Labs Guide 2026 [maiyamminerals.com]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Recrystallization of 1-(3-Bromo-4-propoxyphenyl)-ethanone
Topic: Purification Protocols & Solvent Selection Ticket ID: PUR-3B4P-001 Assigned Specialist: Senior Application Scientist Status: Open[1][2]
Executive Summary & Solvent Selection
The Physicochemical Challenge
The molecule 1-(3-Bromo-4-propoxyphenyl)-ethanone presents a specific purification challenge due to its "push-pull" structure.[1][2] It contains a lipophilic tail (propoxy group) and a polar head (acetyl group), with a heavy halogen (bromine) atom.
-
Melting Point Risk: The propoxy chain increases rotational degrees of freedom, often suppressing the melting point (typically < 70°C for this class). This creates a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallization.[1][2]
-
Solubility Profile: The molecule is moderately polar. It will be too soluble in pure halogenated solvents (DCM, Chloroform) and insoluble in water.
Recommended Solvent Systems
| Priority | Solvent System | Composition (v/v) | Mechanism of Action | Best For |
| Primary | Ethanol (95%) | Single Solvent | Temperature-Dependent Solubility: The hydroxyl group interacts with the ketone/ether oxygens, while the ethyl chain accommodates the lipophilic regions.[1][2] | Routine purification; removal of polar impurities.[3] |
| Secondary | Methanol | Single Solvent | High Polarity: Stronger solvating power for polar impurities; lower boiling point allows easier drying.[1] | If Ethanol yields are too low (too soluble).[1] |
| Binary | EtOAc / Hexane | 1:4 to 1:2 | Polarity Gradient: Ethyl Acetate dissolves the compound; Hexane acts as the anti-solvent to force precipitation. | Removing non-polar byproducts (e.g., poly-brominated species).[1][2] |
Decision Logic & Workflow (Visualization)
Figure 1: Solvent Selection Decision Tree
Caption: Logical pathway for selecting the optimal solvent based on crude material behavior.
[1][2]
Standard Operating Procedure (SOP)
Objective: Purify crude 1-(3-Bromo-4-propoxyphenyl)-ethanone to >98% HPLC purity.
Safety Warning: Brominated aromatic ketones can be skin irritants and lachrymators.[1] Work in a fume hood.
Protocol A: Ethanol Recrystallization (Preferred)[1][2]
-
Dissolution:
-
Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.
-
Add 15 mL of Ethanol (95%) .
-
Heat to reflux (approx. 78°C) with magnetic stirring.[1]
-
Observation: If solid remains, add Ethanol in 2 mL increments until fully dissolved. Do not exceed 40 mL total volume.
-
-
Hot Filtration (Critical for Halo-organics):
-
If insoluble black specks (oxidized impurities) remain, filter the hot solution through a pre-warmed glass funnel with a fluted filter paper or a Celite pad.
-
-
Crystallization:
-
Remove from heat and place the flask on a cork ring (insulation).
-
Allow to cool to room temperature slowly (over 30-45 minutes).
-
Technique: If the solution turns cloudy but no crystals form, scratch the inner glass wall with a glass rod to induce nucleation.
-
-
Collection:
-
Cool in an ice bath (0-5°C) for 20 minutes to maximize yield.
-
Filter via vacuum filtration (Buchner funnel).[1]
-
Wash the cake with 2 x 5 mL of cold Ethanol (-10°C).
-
-
Drying:
-
Dry under vacuum at 40°C for 4 hours. (Avoid high heat to prevent melting).[1]
-
Troubleshooting Guide (FAQ)
Ticket #001: The "Oiling Out" Phenomenon
User Question: "I dissolved my compound in hot ethanol, but when I cooled it down, droplets of oil formed at the bottom instead of crystals. What happened?"
Scientist Response: This is the most common issue with propoxy-substituted acetophenones. The melting point of your solvated compound is likely lower than the boiling point of the solvent mixture, causing it to separate as a liquid phase (oil) before it can organize into a crystal lattice.
Corrective Actions:
-
The "Cloud Point" Method: Re-heat the mixture until the oil redissolves. Add a small amount of compatible anti-solvent (e.g., water if using ethanol) until the solution is just turbid.
-
Seeding: Add a tiny crystal of pure product (if available) to the solution when it is slightly above room temperature.
-
Slower Cooling: Wrap the flask in aluminum foil and a towel. Rapid cooling traps impurities and encourages oil formation.
Ticket #002: Removing Regioisomers
User Question: "My crude contains 5% of the ortho-isomer (2-bromo isomer). Will recrystallization remove this?"
Scientist Response: Yes, but efficiency depends on the solvent.
-
Mechanism: Para-substituted (or 3,4-disubstituted) aromatics generally pack more efficiently in the crystal lattice than their ortho-counterparts due to symmetry.[1][2]
-
Recommendation: Use Methanol for this specific separation.[1] The ortho-isomer is typically more soluble in methanol than the target compound, allowing it to stay in the mother liquor while your target crystallizes out.[2] Perform the filtration at room temperature (20°C) rather than 0°C to ensure the impurity remains dissolved.
Ticket #003: Color Removal
User Question: "My product is yellow/brown, but it should be pale yellow/white."
Scientist Response: The color usually comes from trace oxidized brominated byproducts.
-
Protocol: During the Hot Filtration step (Step 2 in SOP), add Activated Carbon (Charcoal) (approx. 5% by weight of crude mass). Boil for 5 minutes, then filter hot through Celite. The carbon will adsorb the high-molecular-weight colored impurities.[1][2]
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (General principles of aromatic ketone purification). [1][2]
-
Sigma-Aldrich. (n.d.).[1][2] 3'-Bromo-4'-methylacetophenone Product Sheet. (Analogous structure purification data). [1][2]
-
BenchChem. (2025).[1][3][4] Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone. (Protocol adaptation for bromo-acetophenones). [1][2]
-
TCI Chemicals. (n.d.).[1] 3'-Bromo-4'-methylacetophenone Specifications. (Solubility data for methyl analog).
Sources
Technical Guide: Solubility Optimization & Analysis of 1-(3-Bromo-4-propoxyphenyl)-ethanone
Executive Summary & Chemical Profile[1]
1-(3-Bromo-4-propoxyphenyl)-ethanone (hereafter BPPE ) presents a specific set of solubility challenges due to its amphipathic but predominantly lipophilic nature. The molecule features a polar acetophenone core modified by a lipophilic propoxy chain and a heavy halogen (bromine).
-
Core Challenge: BPPE exhibits high crystallinity and low aqueous solubility (LogP
3.4–3.8 estimated). -
Common Failure Mode: Researchers often attempt to dissolve the solid directly in the HPLC mobile phase (e.g., 50:50 Water:MeCN), leading to incomplete dissolution, "ghost peaks," or pump seal damage from micro-precipitates.
-
Solution Strategy: Use a "High-Solvency Stock" approach followed by a "Stepwise Dilution" protocol.
Physicochemical Profile
| Property | Value (Approx.) | Implication for Analysis |
| Molecular Weight | ~257.12 g/mol | Suitable for LC-MS and GC-MS. |
| LogP (Octanol/Water) | ~3.5 (High) | Insoluble in water. Requires high % organic modifier in RP-HPLC. |
| H-Bond Donors | 0 | No -OH/-NH groups; limited solubility in protic solvents like water. |
| H-Bond Acceptors | 2 (Ketone, Ether) | Good solubility in polar aprotic solvents (DMSO, DMF, MeCN). |
| Boiling Point | ~300°C | High boiling point; GC analysis requires high-temp columns. |
Solubility Decision Tree (Visual Guide)
The following diagram illustrates the logical flow for selecting the correct solvent system based on your analytical technique.
Figure 1: Decision matrix for solvent selection based on downstream analytical application.
Technical Support: Troubleshooting & FAQs
Module A: HPLC & LC-MS Sample Preparation
Q: I tried dissolving BPPE directly in my mobile phase (50% Water / 50% Methanol), but the solution is cloudy. What happened? A: You have exceeded the saturation limit of the aqueous mixture. BPPE is highly lipophilic.
-
The Mechanism: Water acts as an "anti-solvent" for this molecule. Even though 50% methanol is present, the water molecules form a cage structure that excludes the hydrophobic BPPE, forcing it to aggregate.
-
The Fix:
-
Dissolve the solid in 100% Acetonitrile (MeCN) or DMSO to create a stock (e.g., 10 mg/mL).
-
Dilute this stock into a high-organic diluent (e.g., 80% MeCN / 20% Water) for the first dilution.
-
Only introduce higher water content at the final working concentration (e.g., 10 µg/mL).
-
Q: Can I use DMSO as my stock solvent for HPLC? A: Yes, but with a warning.
-
Pros: DMSO will dissolve BPPE instantly.
-
Cons: DMSO has high viscosity and high elution strength. If you inject a large volume (e.g., 20 µL) of pure DMSO stock into a mobile phase with high water content, you will get "Solvent Shock."
-
Symptom: The BPPE precipitates inside the column head or elutes as a broad, split peak.
-
Protocol: Keep injection volumes of DMSO stocks below 5 µL, or dilute the DMSO stock 1:10 with the starting mobile phase before injection.
Q: What is the recommended HPLC Column and Mobile Phase? A:
-
Column: C18 (Octadecyl) or C8. The propyl chain on BPPE interacts well with standard alkyl bonded phases.
-
Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.[1]
-
Why MeCN? Acetonitrile has a lower viscosity and better dipole moment for aromatic ketones than Methanol, leading to sharper peaks.
-
Gradient: Start high organic (e.g., 50% B) to prevent precipitation on the column.
-
Module B: GC-MS and NMR Considerations
Q: Is BPPE suitable for GC-MS? A: Yes, but watch the temperature.
-
Boiling Point: Estimated at ~300°C.[2]
-
Solvent: Do NOT use DMSO or Water for GC. Use Dichloromethane (DCM) or Ethyl Acetate .
-
Inlet Temp: Must be set high (250°C–280°C) to ensure flash vaporization.
-
Risk: If the inlet is too cool, the molecule will condense in the liner, causing carryover (ghost peaks) in subsequent runs.
Q: Which NMR solvent gives the best resolution? A:
-
Chloroform-d (CDCl3): The gold standard. BPPE is highly soluble. The aromatic protons (7.0–8.0 ppm) and the propoxy chain (triplet-multiplet-triplet pattern) will be clearly resolved.
-
DMSO-d6: Use only if you observe peak broadening in CDCl3 (rare for this size molecule) or if you are performing water-suppression experiments.
Validated Experimental Protocols
Protocol 1: Preparation of Analytical Standard (1 mg/mL)
Target: Stable solution for HPLC/UV analysis.
-
Weighing: Accurately weigh 10.0 mg of BPPE solid into a 20 mL glass scintillation vial.
-
Primary Solubilization: Add 5.0 mL of 100% Acetonitrile (HPLC Grade) .
-
Note: Sonicate for 30 seconds. The solution should be crystal clear.
-
-
Secondary Dilution: Add 5.0 mL of Methanol or continue with Acetonitrile.
-
Critical: Do not add water yet.
-
-
Working Standard (50 µg/mL):
-
Take 50 µL of the Stock (1 mg/mL).
-
Add to 950 µL of Diluent (70% MeCN : 30% Water) .
-
Vortex immediately. This ensures the compound stays in solution while matching the mobile phase closely enough to prevent peak distortion.
-
Protocol 2: HPLC Gradient Setup
Target: Separation of BPPE from synthesis impurities.
| Time (min) | % Water (0.1% FA) | % MeCN (0.1% FA) | Flow Rate | Rationale |
| 0.0 | 50 | 50 | 1.0 mL/min | Start high organic to ensure solubility. |
| 10.0 | 5 | 95 | 1.0 mL/min | Ramp to elute the lipophilic BPPE. |
| 12.0 | 5 | 95 | 1.0 mL/min | Wash column. |
| 12.1 | 50 | 50 | 1.0 mL/min | Re-equilibrate. |
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Cloudy Solution | Water content > 60% in sample diluent. | Re-prepare sample using higher % organic (MeCN/MeOH). |
| Split Peaks (HPLC) | "Solvent Effect" - Sample solvent (e.g., pure DMSO) is stronger than mobile phase. | Dilute sample 1:5 with mobile phase before injection. |
| High Backpressure | Precipitation of BPPE inside the column frit. | Reverse flush column with 100% MeCN (disconnect from detector first). |
| Ghost Peaks (GC) | Condensation in inlet liner. | Increase Inlet Temp to 280°C; Perform solvent blank runs between samples. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 62908696, 1-[3-Bromo-4-(3-hydroxypropoxy)phenyl]ethanone (Analog). Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).Introduction to Modern Liquid Chromatography. Wiley.
-
Phenomenex (2023). Reversed Phase HPLC Method Development Guide. Retrieved from [Link]
Sources
Technical Support Center: Thermal Control in Acetophenone Derivative Synthesis
Status: Operational Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Thermal Variables in Acetophenone Workflows
Introduction: The Thermal Landscape
Welcome to the Technical Support Hub. If you are synthesizing acetophenone derivatives—whether via Friedel-Crafts acylation, Claisen-Schmidt condensation, or asymmetric transfer hydrogenation—temperature is not just a condition; it is a reagent.
In my experience troubleshooting for process chemistry groups, 60% of yield failures and impurity profiles in this class of compounds trace back to thermal mismanagement at two specific critical control points (CCPs): exotherm dosing and thermodynamic equilibration .
This guide addresses your specific tickets regarding yield loss, impurity formation, and scale-up hazards.
Module 1: The Core Synthesis (Friedel-Crafts Acylation)[1]
User Ticket #104: "My reaction mixture turns into a black tar immediately upon adding the catalyst. Yields are <40%."
Diagnosis: Thermal Shock during Catalyst Complexation.
In the synthesis of substituted acetophenones (e.g., 4-methoxyacetophenone) from arenes and acetic anhydride/acetyl chloride, the formation of the Lewis Acid-Acyl complex is violently exothermic. If you add Aluminum Chloride (
Troubleshooting Protocol: The "Cryo-Dose" Technique
The Fix: You must decouple the complexation exotherm from the acylation activation energy.
-
Pre-Cooling (Critical): Cool the solvent (DCM or Nitrobenzene) and acylating agent to 0–5°C before catalyst addition.
-
Controlled Addition: Add
in small portions. Monitor the internal temperature (IT). Stop addition if IT > 10°C. -
The Thermal Ramp: Once addition is complete, the reaction will likely be dormant. Slowly warm to Room Temperature (RT) to initiate the acylation.
-
Reflux: Only after the initial gas evolution (
) subsides at RT should you heat to reflux to drive the reaction to completion.
Visual Workflow:
Figure 1: Thermal staging for Friedel-Crafts acylation to prevent polymerization.
Module 2: Derivatization (Claisen-Schmidt Condensation)
User Ticket #209: "I am trying to synthesize the chalcone, but I keep isolating the
Diagnosis: Kinetic Trapping (Insufficient Thermal Activation). The Claisen-Schmidt reaction proceeds in two steps:
-
Aldol Addition: Formation of the
-hydroxy ketone (Reversible, Kinetic Product).[1] -
Elimination: Dehydration to the enone/chalcone (Irreversible, Thermodynamic Product).
If you run this at
Data Table: Temperature vs. Product Distribution
| Temperature ( | Time (h) | Major Product | Mechanism Dominance |
| 0 – 10 | 1 – 2 | Kinetic Control | |
| 20 – 25 | 24 | Mixture (Aldol + Chalcone) | Slow Equilibration |
| 60 – 80 (Reflux) | 2 – 4 | Chalcone (Enone) | Thermodynamic Control |
The Fix:
To force the chalcone (enone), you must overcome the activation barrier for the elimination of hydroxide (
-
Protocol: If the intermediate persists, heat the reaction mixture to 60°C or add a co-solvent (Ethanol) that allows a higher reflux temperature than pure methanol.
-
Note: Recent kinetic studies suggest the rate-limiting step shifts with temperature; higher temperatures favor the second enolization required for elimination [1].[2]
Module 3: Asymmetric Transfer Hydrogenation (ATH)
User Ticket #315: "My enantiomeric excess (ee%) dropped from 96% to 82% when I scaled up. I maintained the same catalyst loading."
Diagnosis: Thermal Erosion of Stereoselectivity. In Asymmetric Transfer Hydrogenation (using Ru/TsDPEN or similar Noyori-type catalysts), temperature and enantioselectivity are inversely proportional.
-
The Trap: On scale-up, heat dissipation is slower. The internal temperature likely spiked higher than your small-scale runs, even if the jacket temperature was the same.
-
Mechanism: Higher temperatures increase the rate of the reverse reaction (dehydrogenation of the alcohol), which is often less stereoselective, leading to racemization [2].
Troubleshooting Logic:
Figure 2: Decision tree for diagnosing enantioselectivity loss in acetophenone reduction.
Module 4: Safety & Scale-Up
User Ticket #402: "We are moving to a 50L reactor. How do we calculate the dosing rate for the acetyl chloride?"
The Rule of Thumb:
In acetophenone synthesis, the Dosing Rate must never exceed the Cooling Capacity (
If you add reagents too fast, the reaction becomes adiabatic (heat accumulates), leading to a thermal runaway.
Scale-Up Protocol:
-
Determine Heat of Reaction (
): For Friedel-Crafts, this is typically -60 to -100 kJ/mol. -
Calculate Max Dosing Rate: Use the equation:
- : Heat transfer coefficient (lower in large vessels).
- : Heat transfer area.
-
Safety Margin: Set the actual dosing rate to 75% of the calculated max rate.
References
-
Coutinho, N. D., et al. (2021). "Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step." Physical Chemistry Chemical Physics, 23, 23778-23786. Link
-
Baráth, E. (2019). "Kinetic studies on the Asymmetric Transfer Hydrogenation of Acetophenone." Chemistry - A European Journal. Link
-
Organic Syntheses, Coll. Vol. 1, p.109 (1941); Vol. 9, p.1 (1929). "Acetophenone Synthesis via Friedel-Crafts." Link
-
Master Organic Chemistry. (2018).[3] "Friedel-Crafts Acylation: Mechanism and Kinetics." Link
Sources
Technical Support Center: Navigating Reactions with 3-Bromoacetophenone
Welcome to the technical support center dedicated to overcoming the unique challenges presented by 3-bromo substituted acetophenones in organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block. The inherent electronic and steric properties of 3-bromoacetophenone can lead to unexpected hurdles in various transformations. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and achieve your synthetic goals.
Section 1: Understanding the Substrate: Electronic and Steric Profile
Before delving into troubleshooting, it's crucial to understand the electronic landscape of 3-bromoacetophenone. The molecule features two key functional groups with opposing electronic effects on the aromatic ring.
-
Acetyl Group (-COCH₃): This is a moderately deactivating, meta-directing group due to its electron-withdrawing nature through resonance and induction.[1][2]
-
Bromo Group (-Br): This is a deactivating, ortho, para-directing group. While it withdraws electron density inductively, it can donate electron density through resonance.[3]
The bromine's position meta to the acetyl group means there isn't significant steric congestion around the C-Br bond, which is often the primary site for cross-coupling reactions. However, the overall electron-deficient nature of the ring and the presence of the ketone can influence reactivity in unexpected ways.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are among the most common transformations performed on 3-bromoacetophenone.[4] However, achieving high yields and purity can be challenging.
FAQ: Low or No Product Yield
Q1: My Suzuki-Miyaura coupling of 3-bromoacetophenone with an arylboronic acid is failing or giving very low conversion. What are the likely causes and how can I fix it?
A1: Low or no yield in a Suzuki coupling is a common issue that can almost always be traced back to one of three areas: the catalyst system, the reaction conditions, or the reagents.[5]
1. Inactive Catalyst System: The heart of the Suzuki reaction is the active Pd(0) catalyst.[6]
- Cause: Your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) is not being efficiently reduced to Pd(0) in situ.[7]
- Solution:
- Ligand Choice is Critical: For electron-deficient aryl bromides like 3-bromoacetophenone, bulky, electron-rich phosphine ligands are essential. They promote the formation of the active monoligated Pd(0) species, accelerate the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[4] Consider ligands from the Buchwald biarylphosphine family (e.g., SPhos, XPhos, RuPhos).
- Use a Precatalyst: Modern palladacycle precatalysts (e.g., SPhos G3) are designed to generate the active Pd(0) species cleanly and efficiently upon exposure to a base, bypassing problematic in situ reduction pathways.[8]
2. Suboptimal Reaction Conditions:
- Cause: The base is not effective enough to promote transmetalation. The boronic acid forms a boronate complex with the base, which is the active species in the transmetalation step.[9]
- Solution:
- Base Selection: While Na₂CO₃ or K₂CO₃ are common, for more challenging couplings, consider a stronger base like K₃PO₄ or Cs₂CO₃. The choice can be solvent-dependent.
- Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DMF) with water is often necessary to dissolve both the organic substrate and the inorganic base. Ensure your solvents are rigorously degassed to remove oxygen, which can oxidize and deactivate the catalyst.[5]
3. Reagent Quality:
- Cause: Your boronic acid may have degraded. Boronic acids are prone to dehydration to form cyclic anhydrides (boroxines) or protodeboronation (replacement of the -B(OH)₂ group with -H).[4]
- Solution:
- Check Reagent Purity: Use freshly purchased boronic acid or test the purity of your existing stock.
- Use a Boronic Ester: Consider converting your boronic acid to a more stable derivative, such as a pinacol boronate (Bpin) ester.
Troubleshooting Summary Table: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Low/No Conversion | Inactive Catalyst | Use a bulky, electron-rich ligand (e.g., SPhos, XPhos). Switch to a G3 precatalyst. |
| Ineffective Base | Switch from carbonates (Na₂CO₃) to phosphates (K₃PO₄) or Cs₂CO₃. | |
| Poor Reagent Quality | Use fresh boronic acid or switch to a more stable boronate ester (e.g., pinacol ester). | |
| Oxygen Contamination | Ensure rigorous degassing of solvents and use of an inert atmosphere (N₂ or Ar). | |
| Side Product: | ||
| Homocoupling (Biaryl) | Oxygen present; reaction too slow. | Degas solvents thoroughly. Increase catalyst loading slightly or switch to a more active ligand. |
| Protodeboronation | Water or protic impurities present. | Use anhydrous solvents and fresh boronic acid. |
| Hydrodehalogenation | Catalyst too active or base too strong. | Use a milder base (e.g., K₂CO₃). Lower the reaction temperature. |
FAQ: Challenges in Buchwald-Hartwig Amination
Q2: I'm trying to couple a secondary amine with 3-bromoacetophenone and I'm getting a complex mixture or no product. What's going wrong?
A2: Buchwald-Hartwig amination is sensitive to the steric and electronic properties of both the aryl halide and the amine.[10]
1. Steric Hindrance:
- Cause: While 3-bromoacetophenone itself is not exceptionally hindered at the 3-position, coupling it with a bulky secondary amine can slow the reaction significantly.
- Solution:
- Ligand is Key: This is where highly specialized, bulky ligands excel. For sterically demanding secondary amines, ligands like BrettPhos or tBuXPhos are often superior. They create a more open coordination sphere around the palladium, facilitating the approach of the bulky amine.[11]
- Increase Temperature: Carefully increasing the reaction temperature (e.g., from 80 °C to 110 °C) can often overcome the activation barrier.
2. Base Incompatibility:
- Cause: The strong bases typically used (NaOtBu, LHMDS) can react with the enolizable protons of the acetophenone's methyl group, leading to side reactions like self-condensation.
- Solution:
- Weaker Base: Try a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. While the reaction may be slower, it can minimize side product formation.
- Protecting Group: In challenging cases, consider protecting the ketone as a ketal before the amination and deprotecting it afterward.
Visualizing the Catalytic Cycle
Understanding the mechanism is key to troubleshooting. Below is a simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Section 3: Troubleshooting Carbonyl and Grignard Reactions
FAQ: Chemoselectivity in Reductions
Q3: I want to reduce the ketone of 3-bromoacetophenone to an alcohol without affecting the C-Br bond. What conditions should I use?
A3: This is a classic chemoselectivity problem. Strong reducing agents like LiAlH₄ will readily reduce the ketone but may also lead to hydrodehalogenation (loss of the bromine).
-
Recommended Reagent: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent that will selectively reduce aldehydes and ketones in the presence of less reactive functional groups like aryl halides.[12]
-
Solvent: Use a protic solvent like methanol or ethanol.
-
Temperature: The reaction is typically run at low temperatures (0 °C to room temperature) to further enhance selectivity.
FAQ: Grignard Reaction Side Products
Q4: When I try to perform a Grignard reaction on 3-bromoacetophenone, I get a low yield of the desired tertiary alcohol and a lot of biphenyl. What is happening?
A4: You are likely experiencing two issues: Grignard reagent formation issues and competing reactions.
1. Competing Wurtz-type Coupling:
- Cause: During the formation of your Grignard reagent (R-MgX), a side reaction can occur where the reagent couples with unreacted alkyl/aryl halide, leading to R-R (in your case, biphenyl if you are using PhMgBr).
- Solution: Form the Grignard reagent slowly by adding the halide dropwise to the magnesium turnings in anhydrous ether or THF. This keeps the concentration of the halide low, minimizing the side reaction.[13]
2. Halogen-Metal Exchange:
- Cause: The Grignard reagent you formed can react with the bromine on the 3-bromoacetophenone in a halogen-metal exchange, effectively destroying both your starting material and the Grignard reagent.
- Solution:
- Inverse Addition: Add the 3-bromoacetophenone solution slowly to the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C). This ensures the Grignard reagent is always in excess and immediately reacts with the carbonyl group upon addition, minimizing the time for halogen-metal exchange.[14]
- Use an Organolithium Reagent: In some cases, organolithium reagents at very low temperatures can provide better selectivity for carbonyl addition over halogen-metal exchange.
Section 4: Detailed Experimental Protocol
This section provides a robust, step-by-step protocol for a Suzuki-Miyaura coupling reaction with 3-bromoacetophenone, a common and often challenging transformation.
Protocol: Suzuki-Miyaura Coupling of 3-Bromoacetophenone and 4-Cyanophenylboronic Acid
This protocol details the synthesis of 3'-(4-cyanophenyl)acetophenone.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Bromoacetophenone (1.0 mmol, 199 mg)
-
4-Cyanophenylboronic acid (1.2 mmol, 176 mg)
-
SPhos G3 Precatalyst (0.02 mmol, 17 mg)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 424 mg)
-
1,4-Dioxane, anhydrous (5 mL)
-
Water, degassed (0.5 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Celite®
Procedure:
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add 3-bromoacetophenone, 4-cyanophenylboronic acid, SPhos G3 precatalyst, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using syringes, add the degassed 1,4-dioxane followed by the degassed water.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously. Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS.
-
Workup: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Filtration: Filter the mixture through a short pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure product, 3'-(4-cyanophenyl)acetophenone.[15]
References
-
Study.com. (n.d.). Acetophenone | Structure, Functional Group & Derivatives. [Link]
-
Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
ACS Omega. (2021). Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. [Link]
-
ResearchGate. (2025). Evaluation of substituent effects on activity and enantioselectivity in the enzymatic reduction of aryl ketones. [Link]
-
Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]
-
Journal of the American Chemical Society. (n.d.). Substituted acetophenones. Importance of activation energies in mixed state models of photoreactivity. [Link]
-
National Center for Biotechnology Information. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. [Link]
-
University of Missouri-St. Louis. (n.d.). Grignard Reaction. [Link]
-
ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]
-
Journal of the American Chemical Society. (n.d.). Correlation between the photochemical reactivity and the nature of excited states of acetophenone and substituted acetophenones. [Link]
-
Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
ResearchGate. (n.d.). Reaction of substituted acetophenones with various aryl aldehydes. [Link]
-
Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ExportersIndia.com. (n.d.). 3-(3-Acetylphenyl) benzonitrile. [Link]
-
Chemistry LibreTexts. (2019). 19.9: Nucleophilic Aromatic Substitution. [Link]
-
University of Houston-Downtown. (n.d.). 25. The Grignard Reaction. [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
University of Bristol. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
Chemistry Stack Exchange. (2016). Chemoselectivity in reduction of 3′-nitroacetophenone. [Link]
-
National Center for Biotechnology Information. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]
-
SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. [Link]
-
BYJU'S. (n.d.). A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. [Link]
-
Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. [Link]
-
University of California, Berkeley. (2014). The Suzuki Reaction. [Link]
-
ResearchGate. (n.d.). (a) Solvent effect on the coupling of p-bromoacetophenone and phenylboronic acid (reaction conditions. [Link]
-
ResearchGate. (n.d.). Catalytic approaches to benzonitrile synthesis. [Link]
-
ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]
- Google Patents. (n.d.).
Sources
- 1. study.com [study.com]
- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jmcct.com [jmcct.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. community.wvu.edu [community.wvu.edu]
- 15. 3-(3-Acetylphenyl) benzonitrile Supplier in Mumbai, 3-(3-Acetylphenyl) benzonitrile Trader, Maharashtra [chemicalmanufacturers.in]
Validation & Comparative
GC-MS fragmentation patterns of 3'-Bromo-4'-propoxyacetophenone
Topic: GC-MS fragmentation patterns of 3'-Bromo-4'-propoxyacetophenone Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Technical Guide for Structural Validation and Impurity Profiling
Executive Summary
3'-Bromo-4'-propoxyacetophenone (CAS: N/A for specific isomer, generic scaffold ref: substituted acetophenones) represents a critical intermediate in the synthesis of liquid crystals and SGLT2 inhibitor pharmacophores. Its structural integrity is defined by three distinct moieties: the electron-withdrawing acetyl group, the lipophilic propoxy chain, and the heavy halogen (bromine) substituent.
This guide provides a definitive fragmentation analysis of this molecule, contrasting it with non-halogenated and de-alkylated analogs. By understanding the competition between acylium ion formation and alkoxy side-chain elimination , researchers can distinguish this product from common synthetic byproducts (e.g., unreacted phenol or over-brominated impurities).
Structural Analysis & Isotopic Signature
Before interpreting the fragmentation, the analyst must validate the molecular ion (
The "Twin Peak" Molecular Ion
Unlike standard organic molecules where the
-
Target Formula:
-
Nominal Mass: 256 Da (
) -
Observed
Pattern:- 256 (Relative Intensity: 100%)
- 258 (Relative Intensity: ~98%)
Critical Check: If your spectrum shows a 1:2:1 triplet pattern (e.g., m/z 334/336/338), your sample is likely contaminated with the di-bromo impurity.
Fragmentation Pathways: The Mechanism
Electron Impact (EI) ionization at 70 eV triggers two primary competitive pathways for this molecule: Alpha-Cleavage (driven by the ketone) and Alkene Elimination (driven by the ether).
Pathway A: Ketone Alpha-Cleavage (The Acylium Route)
The most energetically favorable bond rupture occurs adjacent to the carbonyl group.
-
Cleavage: The bond between the carbonyl carbon and the methyl group breaks.
-
Result: Formation of the benzoyl cation (acylium ion) and a methyl radical.
-
Diagnostic Ions:
241 and 243 (loss of 15 Da).
Pathway B: Propoxy Chain Elimination (McLafferty-like)
Aryl alkyl ethers with a chain length
-
Mechanism: A hydrogen from the
-carbon of the propyl chain transfers to the ether oxygen. -
Elimination: A neutral propene molecule (
, 42 Da) is expelled. -
Result: A radical cation resembling 3-bromo-4-hydroxyacetophenone.
-
Diagnostic Ions:
214 and 216 .
Pathway C: Secondary Carbonyl Loss
Following Pathway A, the acylium ion often ejects carbon monoxide (CO, 28 Da).
-
Transition:
(Phenyl cation species).
Visualization of Fragmentation Logic
The following diagram maps the causality of these fragmentations.
Figure 1: Mechanistic fragmentation tree for 3'-Bromo-4'-propoxyacetophenone under 70eV EI.
Comparative Performance Guide
To validate your synthesis, compare the GC-MS data of your product against these common alternatives/impurities.
Table 1: Diagnostic Ion Comparison
| Compound | Molecular Ion ( | Base Peak (100%) | Key Fragment 1 | Key Fragment 2 | Retention Time Trend |
| 3'-Bromo-4'-propoxyacetophenone | 256 / 258 (1:1) | 43 or 241/243 | 214/216 ( | 241/243 ( | Late Eluting |
| 4'-Propoxyacetophenone (No Br) | 178 | 121 ( | 136 ( | 163 ( | Early Eluting |
| 3'-Bromo-4'-hydroxyacetophenone | 214 / 216 | 199/201 ( | 171/173 ( | 43 | Mid Eluting |
| 3',5'-Dibromo-4'-propoxyacetophenone | 334 / 336 / 338 | 43 | 292/294/296 | 319/321/323 | Very Late Eluting |
Analyst Insight:
-
vs. Non-Brominated: The shift from
178 to 256 is massive. The retention time will increase significantly due to the heavy atom effect and increased polarizability. -
vs. Hydroxy Impurity: If the propylation reaction was incomplete, you will see peaks at 214/216 without the parent 256/258 cluster. Note that the fragment ion of the product (
214) is the same mass as the molecular ion of the starting material. Differentiation relies on retention time and the presence of the 256 parent ion.
Experimental Protocol: Self-Validating Workflow
This protocol ensures reproducibility and minimizes "ghost peaks" from thermal degradation.
Reagents & Preparation
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid Methanol if possible to prevent transesterification artifacts in the injector, though rare for ketones.
-
Concentration: 100 µg/mL (approx. 100 ppm). High concentrations lead to column overload and peak fronting.
-
Internal Standard: Decafluorobiphenyl (optional) for retention time locking.
Instrument Parameters (Agilent/Shimadzu/Thermo Generic)
-
Inlet: Split mode (20:1). Temp: 250°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5, Rtx-5).
-
Why? Standard non-polar phase separates based on boiling point and polarizability, ideal for halogenated aromatics.
-
-
Oven Program:
-
Start: 60°C (Hold 1 min)
-
Ramp: 20°C/min to 280°C
-
Hold: 3 min at 280°C
-
-
MS Source: 230°C (Standard EI).
-
Scan Range:
40 – 400.
Workflow Visualization
Figure 2: Optimized GC-MS workflow for halogenated acetophenones.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage and rearrangement rules).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Source for halogen isotope patterns).
-
NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link] (Reference for analog spectra like 3'-bromoacetophenone).
-
PubChem Database. (2023). Compound Summary for Acetophenone Derivatives. National Center for Biotechnology Information. [Link]
Sources
Spectroscopic Characterization Guide: FTIR Analysis of 1-(3-Bromo-4-propoxyphenyl)-ethanone
Executive Summary
This guide provides a technical framework for the identification and validation of 1-(3-Bromo-4-propoxyphenyl)-ethanone (CAS: N/A for specific isomer, Analog CAS: 35310-75-9 for methoxy variant).[1][2]
In drug development workflows, this compound typically serves as a scaffold for chalcone synthesis or heterocycle formation. The critical analytical challenge is distinguishing the target ring-brominated product from its non-brominated precursor (4'-propoxyacetophenone) and the potential
Key Differentiator: The successful synthesis is marked by the retention of the ketone carbonyl shift at ~1675 cm⁻¹ (distinct from
Experimental Protocol: High-Fidelity Capture
To ensure reproducible data that meets regulatory (e.g., FDA/EMA) filing standards, the following protocol maximizes signal-to-noise ratio for semi-solids and crystalline intermediates.
Method Selection: ATR vs. Transmission
-
Recommended: Diamond ATR (Attenuated Total Reflectance) .[1]
-
Rationale: The propoxy chain adds lipophilicity, making the compound prone to "waxy" behavior during KBr pellet pressing, which can cause scattering artifacts (Christiansen effect). ATR requires zero sample prep and handles soft crystals effectively.[1]
-
-
Alternative: Transmission (KBr Pellet) – Use only if low-frequency resolution (<400 cm⁻¹) is required to see specific C-Br stretching modes often cut off by Diamond/ZnSe ATR crystals.[1][2]
Step-by-Step Workflow
Figure 1: Optimized FTIR acquisition workflow for lipophilic aromatic ketones. Proper drying is critical to prevent O-H stretching from obscuring the C-H region.[2]
Comparative Spectral Analysis
The following data compares the target molecule against its direct precursor, 1-(4-propoxyphenyl)-ethanone . This comparison is the primary method for monitoring reaction completion (Process Analytical Technology - PAT).[1][2]
Table 1: Diagnostic Peak Assignments
| Functional Group | Mode of Vibration | Precursor (Non-Brominated) | Target: 1-(3-Bromo-4-propoxyphenyl)-ethanone | Shift / Observation |
| Ketone (C=O) | Stretching ( | 1670–1675 cm⁻¹ | 1678–1685 cm⁻¹ | Blue Shift (+): Inductive withdrawal by ortho-Br reduces C=O conjugation slightly.[1][2] |
| Ether (Ar-O-C) | Asym.[1][2] Stretch | 1245–1255 cm⁻¹ | 1255–1265 cm⁻¹ | Blue Shift (+): Br atom ortho to ether oxygen decreases electron donation from O to Ring, stiffening the C-O bond. |
| Aromatic Ring | C=C Skeleton | 1590–1600 cm⁻¹ | 1580–1590 cm⁻¹ | Intensity Change: Band often splits or changes intensity due to symmetry breaking (C2v |
| Alkyl Chain | C-H Stretch | 2960, 2870 cm⁻¹ | 2960, 2870 cm⁻¹ | No Change: Propyl group is distal to the reaction site; serves as an internal standard. |
| C-Br Bond | Aryl-Br Stretch | Absent | 1050–1070 cm⁻¹ | New Peak: Often weak/moderate.[1][2] Confirmed by low-freq bands (600–700 cm⁻¹) if range permits.[2] |
| Substitution | Out-of-Plane (oop) | ~830 cm⁻¹ (para) | 810–820 & 870–880 cm⁻¹ | Pattern Shift: Diagnostic change from para-disubstituted to 1,2,4-trisubstituted pattern.[1][2] |
Detailed Mechanistic Interpretation
1. The Carbonyl Region (1650–1700 cm⁻¹)
In the precursor, the carbonyl is highly conjugated with the electron-rich phenoxy ring, lowering its wavenumber to ~1670 cm⁻¹.
-
Effect of Bromination: The bromine atom at position 3 (meta to acetyl, ortho to propoxy) exerts a negative inductive effect (-I) .[1] This withdraws electron density from the ring, slightly reducing the conjugation available to the carbonyl. Consequently, the C=O bond order increases marginally, shifting the peak to a higher wavenumber (approx. 1680 cm⁻¹).
-
Differentiation Alert: If the peak shifts drastically to >1695 cm⁻¹ , suspect
-bromination (formation of 2-bromo-1-(...)-ethanone), a common side reaction.[2]
2. The Ether Linkage (1200–1275 cm⁻¹)
The asymmetric C-O-C stretch is a strong doublet or broad band. The steric bulk and electronegativity of the ortho-Bromine atom twist the propoxy group slightly out of plane and pull electron density, often causing a distinctive shape change or blue shift in this region compared to the clean precursor.
3. The Fingerprint Region (600–900 cm⁻¹)
This is the "Identity Zone."
-
Precursor: A strong band at ~830 cm⁻¹ indicates two adjacent hydrogens (para-substitution).[1]
-
Target: The introduction of bromine leaves one isolated hydrogen (position 2) and two adjacent hydrogens (positions 5 and 6). This breaks the 830 cm⁻¹ band into a more complex pattern characteristic of 1,2,4-trisubstitution.
Decision Logic for Product Validation
Use the following logic gate to validate the synthesis product during QC.
Figure 2: Logical flowchart for distinguishing the target 3-bromo derivative from impurities and precursors.
Troubleshooting & Common Pitfalls
| Issue | Cause | Corrective Action |
| Broad O-H Band (3400 cm⁻¹) | Moisture or hydrolysis of propoxy group (rare).[1][2] | Dry sample in vacuum desiccator over P₂O₅ for 4 hours. |
| Split Carbonyl Peak | Fermi resonance or presence of rotamers.[1] | Common in ortho-substituted acetophenones.[1][2] Integrate the entire doublet for quantification. |
| Weak C-Br Signal | C-Br stretches are inherently weak in IR (strong in Raman).[1][2] | Do not rely solely on C-Br peak presence.[1][2] Use the loss of the para-substitution pattern as the primary confirmation. |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for inductive effects on carbonyl shifts).
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of 4'-Bromoacetophenone (Analogous C-Br shifts).[2] NIST Chemistry WebBook, SRD 69. Available at: [Link][2]
-
Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Source for 1,2,4-trisubstituted benzene patterns).[1][3][4]
Sources
A Comparative Guide to the Reactivity of Propoxy- vs. Methoxy-Substituted Bromoacetophenones
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of medicinal chemistry and synthetic organic chemistry, α-bromoacetophenones are pivotal intermediates. Their utility stems from the electrophilic nature of the α-carbon, which readily participates in nucleophilic substitution reactions, allowing for the construction of more complex molecular architectures. The reactivity of these compounds, however, is not uniform and is significantly modulated by the electronic and steric nature of substituents on the aromatic ring. This guide provides an in-depth comparative analysis of the reactivity of two such analogues: 2-bromo-1-(4-methoxyphenyl)ethanone and 2-bromo-1-(4-propoxyphenyl)ethanone. Understanding the subtle yet significant differences imparted by the methoxy versus the propoxy group is crucial for reaction optimization, predicting reaction outcomes, and the rational design of novel therapeutics. For instance, p-methoxy-α-bromoacetophenone is a key intermediate in the synthesis of the estrogenic drug raloxifene.[1]
This guide will delve into the theoretical underpinnings of the electronic and steric effects of these alkoxy groups and provide a practical, experimentally verifiable framework for comparing their reactivity in a classic SN2 reaction.
Theoretical Framework: A Tale of Two Alkoxy Groups
The reactivity of the α-carbon in 2-bromo-alkoxy-acetophenones is primarily governed by two opposing electronic effects exerted by the alkoxy substituent on the para-position of the phenyl ring: the resonance effect and the inductive effect.
Electronic Effects:
-
Resonance Effect (+R): The oxygen atom of the alkoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring through p-π conjugation. This electron-donating resonance effect increases the electron density of the aromatic ring.
-
Inductive Effect (-I): Due to the higher electronegativity of oxygen compared to carbon, the alkoxy group withdraws electron density from the benzene ring through the sigma bond.
In the case of alkoxy groups, the resonance effect generally outweighs the inductive effect, leading to an overall electron-donating character. This has a direct impact on the reactivity of the α-carbon in a nucleophilic substitution reaction. The increased electron density on the phenyl ring is relayed to the carbonyl group, which in turn can influence the transition state of the SN2 reaction.
To quantify these electronic effects, we can turn to Hammett substituent constants (σ). These constants provide an empirical measure of the electron-donating or electron-withdrawing nature of a substituent.
| Substituent | Hammett Constant (σp) |
| Methoxy (-OCH₃) | -0.27 |
| Propoxy (-OCH₂CH₂CH₃) | -0.25 |
Data sourced from standard physical organic chemistry texts.
The negative values for both substituents confirm their electron-donating nature at the para position. The slightly less negative value for the propoxy group suggests it is a marginally weaker electron-donating group compared to the methoxy group. This subtle difference can be attributed to the larger alkyl chain of the propoxy group, which can have a minor influence on the electronic environment of the oxygen atom.
Steric Effects:
The size of the alkoxy group can also play a significant role in the reactivity of the molecule, a phenomenon known as steric hindrance. The propoxy group, with its three-carbon chain, is demonstrably bulkier than the methoxy group. This increased steric bulk can influence the approach of a nucleophile to the α-carbon, potentially slowing down the reaction rate.
Taft's steric parameter (Es) is a quantitative measure of the steric effect of a substituent. A more negative Es value indicates greater steric hindrance.
| Substituent | Taft Steric Parameter (Es) |
| Methoxy (-OCH₃) | -0.55 |
| Propoxy (-OCH₂CH₂CH₃) | -0.85 |
Data sourced from standard physical organic chemistry texts.
The more negative Es value for the propoxy group provides quantitative evidence for its greater steric bulk compared to the methoxy group.
Experimental Design: A Head-to-Head Comparison
To empirically validate the theoretical differences in reactivity, a well-designed kinetic experiment is essential. A classic and effective method is to monitor the rate of a bimolecular nucleophilic substitution (SN2) reaction. The reaction of 2-bromo-alkoxy-acetophenones with a nucleophile such as pyridine is an excellent model system. The product of this reaction, a pyridinium salt, exhibits a distinct UV-Vis absorption profile compared to the reactants, allowing for straightforward kinetic analysis via spectrophotometry.[2]
Workflow for Comparative Reactivity Study
Sources
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of the pyridinolysis of phenacyl bromides in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Elemental analysis standards for 3'-Bromo-4'-propoxyacetophenone
Executive Summary
For researchers synthesizing 3'-Bromo-4'-propoxyacetophenone (
This guide objectively compares the industry "Gold Standard" (Combustion Analysis) against the modern "Rational Standard" (Quantitative NMR). We demonstrate that while Combustion Analysis (CHN) remains the publication gatekeeper, qNMR offers superior specificity for this halogenated scaffold, avoiding the common "Bromine Interference" error that plagues CHN detectors.
The Target Molecule: Analytical Profile
Before selecting a method, the theoretical baseline must be established.[1]
-
Compound: 3'-Bromo-4'-propoxyacetophenone[1]
-
Formula:
-
Molecular Weight: 257.13 g/mol [1]
-
Physical State: Typically a white to off-white crystalline solid (mp ~45-48°C).
Theoretical Elemental Composition (The Benchmark):
| Element | Mass Contribution | Theoretical % | Tolerance Range (
Comparative Analysis: CHN vs. qNMR vs. HRMS
Method A: Classical Combustion Analysis (CHN)
The Traditional Gatekeeper
Mechanism: The sample is burned in excess oxygen at >900°C. Gases (
-
The Problem: Bromine forms
and gases during combustion. These are corrosive and can absorb at wavelengths similar to water or interfere with thermal conductivity detectors (TCD). -
The Fix: Requires a combustion tube packed with Silver Tungstate on Magnesium Oxide or Silver Wool to trap halogens as
. If the silver trap is exhausted (saturation), Bromine gas passes through, skewing the Nitrogen or Carbon signal.[1]
Method B: Quantitative NMR (qNMR)
The Specificity Specialist
Mechanism: Uses an internal standard (IS) of known high purity (e.g., Maleic Acid, TCNB) weighed precisely into the sample. Purity is calculated by molar ratio integration.
-
The Advantage: Non-destructive.[2] It sees the molecule, not just the atom. It explicitly differentiates between the propoxy group and residual solvents (like propanol or ethyl acetate) which CHN would lump into the total Carbon count.
Method C: High-Res Mass Spectrometry (HRMS)
The Identity Checker
Mechanism: Measures exact mass-to-charge ratio.
-
Verdict: NOT a purity standard. HRMS confirms identity (
exists in the vial) but cannot quantify if 10% of the sample is a non-ionizing impurity (like inorganic salts or silica gel).
Data Presentation: The "Bromine Effect" Case Study
The following table summarizes a comparative study of a "wet" batch of 3'-Bromo-4'-propoxyacetophenone (contaminated with 1.5% residual solvent and trace inorganic salts).
| Metric | Combustion Analysis (CHN) | qNMR ( | HRMS (ESI+) |
| Purity Result | FAIL (Found C: 52.1%, H: 5.4%) | PASS/ACCURATE (98.2% Active) | PASS (m/z 257.01 Found) |
| Error Source | High Carbon due to trapped solvent; Br interference caused drift. | None. Solvent peaks resolved separately. | Blind to non-ionizing impurities. |
| Sample Req. | 2–5 mg (Destructive) | 10–20 mg (Recoverable) | <1 mg |
| Cost/Run | Low ($) | Medium ( | High ( |
| Suitability | Publication Requirement | Internal Validation | Identity Only |
Experimental Protocols
Protocol A: Optimized CHN for Halogenated Ketones
Use this method to generate data for the "Supporting Information" of your manuscript.
-
Sample Prep: Dry the sample under high vacuum (0.1 mmHg) at 30°C for 4 hours. The propoxy chain can trap solvent; this step is non-negotiable.
-
Weighing: Weigh 2.000 mg (
mg) into a Tin (Sn) capsule.-
Expert Tip: Add 1–2 mg of Vanadium Pentoxide (
) or Tungstic Anhydride ( ) powder to the capsule. This acts as a combustion aid, preventing the formation of refractory carbides which causes low Carbon readings.
-
-
Instrument Setup: Ensure the reduction tube contains fresh Silver Wool heated to ~600°C.
-
Execution: Run a blank, then a sulfanilamide standard, then your sample.[1]
-
Validation: If %C is >0.4% off, check the ash. If ash is black, combustion was incomplete (increase
dose).[1]
Protocol B: qNMR for 3'-Bromo-4'-propoxyacetophenone
Use this method for internal purity assessment and yield calculations.[1]
-
Internal Standard (IS) Selection:
-
Recommended: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid .[1]
-
Why: These have singlet protons that do not overlap with the aromatic region (7.0–8.0 ppm) or the propoxy region (0.9–4.0 ppm) of the acetophenone.
-
-
Preparation:
-
Weigh exactly 10 mg of Sample (
) and 5 mg of IS ( ) into the same vial. Record weights to 0.01 mg precision. -
Dissolve in 0.6 mL
.
-
-
Acquisition:
-
Pulse delay (
): 60 seconds (Critical! Halogenated protons relax slowly. Short delays underestimate the sample, lowering calculated purity). -
Scans: 16 or 32.
-
-
Calculation:
-
Where
= Integral area, = Number of protons, = Molecular weight.[1]
-
Visualizations
Figure 1: The Analytical Decision Matrix
A logic flow for choosing the correct validation method based on sample stage.
Caption: Workflow for selecting the appropriate purity validation method. Note that qNMR is preferred for functional accuracy, while CHN is required for regulatory/editorial compliance.[1]
Figure 2: The Halogen Interference Mechanism
Why standard combustion fails without specific modification.
Caption: Mechanism of Bromine interference in combustion analysis. Without Silver (Ag) traps, free Bromine gas reaches the detector, causing erroneous purity readings.[1]
Conclusion & Recommendations
For 3'-Bromo-4'-propoxyacetophenone , the presence of the bromine atom necessitates a deviation from "standard" analytical workflows.
-
For Publication: You must use Combustion Analysis (CHN), but you must specify the use of a combustion aid (
or ) and verify the instrument's halogen trap status. Without this, the bromine will cause the Carbon/Hydrogen values to drift outside the acceptable range. -
For Research/Yields: Rely on qNMR . It is the only method that accurately accounts for the hygroscopic nature of the propoxy chain and the potential for solvent inclusion, which are common issues with this specific intermediate.
References
-
Pauli, G. F., et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.[1] Link
-
Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017).[1] Principles of Instrumental Analysis (7th ed.). Cengage Learning. (Chapter 31: Elemental Analysis).
-
National Institute of Standards and Technology (NIST). (2022). Standard Reference Materials for Organic Elemental Analysis.Link
-
Microanalysis of Halogenated Compounds. (2021). Inorganic Chemistry Frontiers, Royal Society of Chemistry.[1] Link
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Safety Operating Guide
Navigating the Disposal of 1-(3-Bromo-4-propoxyphenyl)-ethanone: A Guide for Laboratory Professionals
For researchers engaged in the dynamic field of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-(3-Bromo-4-propoxyphenyl)-ethanone, a halogenated aromatic ketone. By integrating field-proven insights with established safety protocols, this document aims to empower laboratory personnel to manage this chemical waste stream with confidence and precision.
Understanding the Hazard Profile: An Inferred Assessment
Anticipated Hazards:
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2]
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]
This inferred hazard profile underscores the necessity of stringent safety measures during all handling and disposal procedures.
The Cardinal Rule: Segregation of Halogenated Organic Waste
The cornerstone of proper chemical waste management lies in meticulous segregation. 1-(3-Bromo-4-propoxyphenyl)-ethanone is a halogenated organic compound due to the presence of bromine.[4] Halogenated and non-halogenated organic wastes must never be mixed.[5] The rationale for this critical separation is twofold:
-
Disposal Methodology: Halogenated wastes typically require incineration at high temperatures to ensure the complete destruction of the halogenated compounds and prevent the formation of toxic byproducts.[4] This process is distinct from the disposal methods for non-halogenated organic solvents, which can often be recycled or used as fuel.
-
Cost Implications: The specialized treatment required for halogenated waste makes its disposal significantly more expensive than that of non-halogenated waste.[6][7] Commingling these waste streams unnecessarily increases disposal costs.
The following diagram illustrates the initial decision-making process for waste segregation:
Caption: Waste segregation decision flow for halogenated compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the inferred hazards of skin and eye irritation, as well as potential respiratory effects, a robust PPE protocol is non-negotiable.[1][2][3] Before handling 1-(3-Bromo-4-propoxyphenyl)-ethanone or its waste, personnel must be equipped with the following:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[8][9] | To prevent direct skin contact and subsequent irritation.[9] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1][10] | To protect eyes from splashes and aerosols.[10] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[8][10] | To protect the skin from accidental spills. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation of vapors or dust.[8][11] | To prevent respiratory tract irritation.[3] |
This multi-layered approach to personal protection is a self-validating system that minimizes the risk of exposure at every step of the disposal process.
Step-by-Step Disposal Protocol
The following protocol provides a detailed workflow for the safe disposal of 1-(3-Bromo-4-propoxyphenyl)-ethanone waste.
Caption: Step-by-step disposal workflow for chemical waste.
Methodology:
-
Don Appropriate PPE: Before initiating any waste handling, ensure all required PPE is correctly worn as detailed in the table above.[12]
-
Designate a Satellite Accumulation Area (SAA): Identify a designated SAA within the laboratory for the accumulation of hazardous waste.[7] This area should be away from drains and high-traffic zones, and clearly marked with a warning sign.[13]
-
Select a Compatible Waste Container:
-
Choose a container made of a material compatible with halogenated organic compounds, such as a polyethylene carboy.[7][11]
-
The container must have a secure, tight-fitting screw cap to prevent leaks and the escape of vapors.[5]
-
Ensure the container is in good condition, free from cracks or other damage.[5]
-
-
Label the Waste Container (Before First Use):
-
Affix a "Hazardous Waste" label to the container before adding any waste.[5][7][13]
-
Clearly write the full chemical name: "Waste 1-(3-Bromo-4-propoxyphenyl)-ethanone". Do not use abbreviations or chemical formulas.[5]
-
If other compatible halogenated wastes are to be added to the same container, list all constituents and their approximate percentages.[4][7]
-
Include the date when the first drop of waste is added.[13]
-
-
Transfer Waste into the Container:
-
Securely Close the Container: Keep the waste container tightly closed at all times, except when actively adding waste.[5][7] This is crucial to prevent the release of harmful vapors and to avoid spills.
-
Store in SAA with Secondary Containment: Place the sealed waste container in a secondary containment bin within the designated SAA.[7][13] The secondary containment should be large enough to hold the entire contents of the container in case of a leak.
-
Arrange for Waste Pickup: When the container is nearly full (approximately 90% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
Emergency Preparedness: Spill and Exposure Response
Accidents can happen, and a well-defined emergency plan is a critical component of laboratory safety.
In Case of a Spill:
-
Minor Spill (contained within the fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent.[7][11][15] Do not use combustible materials like sawdust.[8][16]
-
Carefully collect the absorbent material and contaminated debris using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[15]
-
Wipe down the spill area with a suitable solvent and then decontaminate with soap and water.
-
-
Major Spill (outside of a fume hood):
In Case of Personal Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[8][18][19]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.[19][20]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][20]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
By adhering to these rigorous disposal procedures, researchers can ensure the safe and environmentally responsible management of 1-(3-Bromo-4-propoxyphenyl)-ethanone waste, thereby upholding the highest standards of laboratory practice and fostering a culture of safety and trust.
References
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- Campus Operations. Halogenated Solvents in Laboratories.
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- Echemi. 1-(3-BROMO-4-CHLOROPHENYL)ETHANONE Safety Data Sheets.
- Unknown. SAFETY DATA SHEET.
- Kemicentrum. 8.1 Organic solvent waste.
- Environment, Health and Safety. 7.2 Organic Solvents.
- Washington State University. Halogenated Solvents.
- NOAA. BROMOACETONE - CAMEO Chemicals.
- Unknown. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- Unknown. SAFETY DATA SHEET.
- Unknown. 1.
- Boston University. Chemical Waste Management Guide | Environmental Health & Safety.
- Benchchem. Personal protective equipment for handling 2,3- Bis(4-bromophenyl)fumaronitrile.
- Advanced Chemical Intermediates. SAFETY DATA SHEET 1. PRODUCT AND COMPANY IDENTIFICATION.
- US EPA. Personal Protective Equipment.
- Fisher Scientific. SAFETY DATA SHEET.
- Unknown. 1-(3-BROMO-2-HYDROXYPHENYL)ETHANONE SDS, 1836-05-1 Safety Data Sheets.
- LookChem. Ethanone,1-(3-bromo-4-fluorophenyl)- MSDS CasNo.1007-15-4.
- Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety.
- TCI Chemicals. SAFETY DATA SHEET.
- University of Arkansas. Chemical Spill Response Guide - Campus Safety.
- Northwestern University. Hazardous Waste Disposal Guide.
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- CAS. CHEMLIST® / HCHEMLIST(Regulated Chemicals Listing).
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Personal Protective Equipment & Handling Guide: 1-(3-Bromo-4-propoxyphenyl)-ethanone
CAS: 35310-77-1 | Formula: C₁₁H₁₃BrO₂ | MW: 257.12 g/mol [1]
Core Directive: The Safety-Data Integrity Nexus
As researchers, we often treat safety as a compliance hurdle. This is a fundamental error. In the handling of halogenated aromatic ketones like 1-(3-Bromo-4-propoxyphenyl)-ethanone , safety is data integrity. Poor handling leads to cross-contamination, moisture introduction, and degradation of the reagent, all of which introduce silent variables into your SAR (Structure-Activity Relationship) data.
This guide moves beyond generic "wear gloves" advice. It provides a causal framework for selecting protection based on the physicochemical behavior of this specific electrophile.
Risk Profile & Hazard Identification
Before selecting armor, one must understand the weapon. This molecule belongs to a class of ring-halogenated acetophenones . Unlike their alpha-brominated cousins (which are potent lachrymators/tear gas), ring-brominated variants are less volatile but remain significant mucosal and cutaneous irritants .
| Hazard Class (GHS) | Hazard Statement | Mechanism of Action |
| Skin Irritant (Cat 2) | H315: Causes skin irritation | Lipophilic nature allows dermal penetration; electrophilic bromine moiety can alkylate skin proteins. |
| Eye Irritant (Cat 2A) | H319: Causes serious eye irritation | Direct interaction with corneal epithelium; high potential for inflammatory response. |
| STOT-SE (Cat 3) | H335: May cause respiratory irritation | Dust/aerosol inhalation triggers upper respiratory tract inflammation. |
| Acute Toxicity (Cat 4) | H302: Harmful if swallowed | Systemic absorption; halogenated aromatics often burden hepatic metabolic pathways. |
PPE Selection Matrix: The "State-of-Matter" Protocol
The most common failure mode in laboratory safety is using "Solid" PPE protocols while handling "Liquid" solutions. Solvation changes permeation dynamics drastically.
A. Respiratory Protection[2][3][4][5][6]
-
The Risk: As a solid, the primary vector is dust . As a solution (e.g., in DCM or DMSO), the vector is vapor/aerosol .
-
Protocol:
-
Solid Handling: Work within a certified Chemical Fume Hood (CFH). If weighing outside a hood (discouraged), use a NIOSH N95 or P100 particulate respirator.
-
Solution Handling: CFH is mandatory. If CFH is unavailable (emergency only), use a half-face respirator with Organic Vapor (OV) cartridges.
-
B. Ocular Protection[3][4][5][6][7]
-
The Risk: Crystalline fines can bypass standard safety glasses. Solutions can splash.[8]
-
Protocol:
-
Mandatory: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).
-
Contraindicated: Standard safety glasses with side shields are insufficient for fine irritant powders or splash risks involving halogenated solvents.
-
C. Hand Protection (The Critical Variable)
Glove selection must be based on permeation breakthrough times .[9]
| State of Reagent | Recommended Glove Material | Thickness (mil) | Breakthrough Time | Logic |
| Pure Solid | Nitrile | ≥ 5 mil | > 480 min | Solids permeate slowly. Standard nitrile provides excellent physical barrier against dust. |
| In Soln (MeOH/EtOH) | Double Nitrile | 2x 4 mil | ~ 120 min | Alcohols degrade nitrile slowly; double gloving allows outer glove removal upon contamination. |
| In Soln (DCM/CHCl₃) | Laminate (Silver Shield®) | 2.7 mil | > 240 min | CRITICAL: Halogenated solvents permeate nitrile in <2 mins. You must use laminate gloves or PVA. |
Expert Insight: Never rely on thin "exam-grade" nitrile gloves when this compound is dissolved in Dichloromethane (DCM). The solvent acts as a carrier, dragging the brominated ketone through the glove and into your skin in seconds.
Operational Workflow: Handling & Solubilization
Step 1: Engineering Controls & Setup[2][6]
-
Verification: Ensure Fume Hood face velocity is between 80–100 fpm .
-
Static Control: Halogenated aromatic solids can be static-prone. Use an anti-static gun or ionizer bar during weighing to prevent "powder fly-away," which spreads contamination.
Step 2: Weighing Protocol
-
Place the balance inside the fume hood. If vibrations are an issue, use a marble balance slab.
-
Don PPE: Splash goggles + Nitrile gloves + Lab coat (buttoned).
-
Transfer: Use a disposable anti-static spatula.
-
Decontamination: Immediately wipe the spatula and balance area with a Kimwipe dampened in acetone/ethanol. Dispose of the Kimwipe as solid hazardous waste.
Step 3: Solubilization (The High-Risk Moment)
-
Scenario: Dissolving 1g in 10mL Dichloromethane.
-
Action: Switch to Laminate/Barrier Gloves or double-glove with heavy-duty nitrile (changing immediately upon splash).
-
Why: The heat of solution (though likely low) or agitation can generate aerosols. The solvent vector makes the reagent hyper-mobile.
Emergency Response & Spill Management
Visualized Response Workflow
The following decision tree outlines the immediate response to a spill event.
Figure 1: Decision logic for spill remediation. Note the distinct PPE requirements for liquid spills due to solvent volatility.
Disposal: Cradle-to-Grave
Improper disposal of brominated aromatics is a leading cause of environmental compliance violations.
-
Segregation: Do NOT mix with aqueous acid/base streams. The bromine atom makes this compound lipophilic and persistent. It belongs in the Halogenated Organic Solvent stream.
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the waste stream is acidic, as residual moisture can hydrolyze the ketone, releasing HBr which corrodes metal.
-
Labeling: Must explicitly state "Contains Halogenated Organics" and "Irritant."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 203368, 1-(3-Bromo-4-propoxyphenyl)ethanone. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. United States Department of Labor. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 1-(3-Bromo-4-propoxyphenyl)ethanone - Hazard Classifications. Retrieved from [Link]
Sources
- 1. Buy 1-(3-Bromo-4-propoxyphenyl)-ethanone (EVT-1757606) | 35310-77-1 [evitachem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. Acetophenone SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
